Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-3H-quinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBXHLDCTMXWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565707 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155960-91-1 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a quinazolinone derivative of interest in medicinal chemistry and drug discovery. The document details the most probable synthetic pathway, experimental protocols, and relevant chemical data.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them a focal point of research in drug development. This guide focuses on the synthesis of this compound, outlining a practical and efficient method for its preparation.
Synthetic Pathway
The most direct and established method for the synthesis of this compound is the Niementowski quinazolinone synthesis. This reaction involves the thermal condensation of an anthranilic acid derivative with an amide. In this specific synthesis, ethyl 4-aminobenzoate serves as the anthranilic acid derivative, and formamide is used as the source of the C2 carbon and N3 nitrogen of the quinazolinone ring.
The overall reaction proceeds via an initial formylation of the amino group of ethyl 4-aminobenzoate to form an intermediate, ethyl 4-(formylamino)benzoate. Subsequent intramolecular cyclization at elevated temperatures leads to the formation of the desired quinazolinone ring system with the elimination of a water molecule.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
3.1. Materials and Methods
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 4-aminobenzoate | 94-09-7 | C₉H₁₁NO₂ | 165.19 |
| Formamide | 75-12-7 | CH₃NO | 45.04 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Water | 7732-18-5 | H₂O | 18.02 |
3.2. Synthesis of this compound
-
Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl 4-aminobenzoate (1 equivalent) and an excess of formamide (5-10 equivalents) is prepared. The reaction is typically performed neat (without a solvent).
-
Step 2: Thermal Cyclization The reaction mixture is heated to a temperature between 150-180 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary but is generally in the range of 2-6 hours.
-
Step 3: Work-up and Isolation Upon completion, the reaction mixture is cooled to room temperature. The excess formamide is removed under reduced pressure. The resulting crude product is then treated with water to precipitate the solid product. The solid is collected by vacuum filtration and washed with cold water to remove any remaining impurities.
-
Step 4: Purification The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a solid.
Data Presentation
This section summarizes the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 88-91[1] | White crystalline solid |
| This compound | C₁₁H₁₀N₂O₃ | 218.21 | Not available | Solid |
Table 2: Spectroscopic Data for this compound (Predicted)
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 8.5 (s, 1H), 8.3 (d, 1H), 8.1 (s, 1H), 7.8 (d, 1H), 4.3 (q, 2H), 1.3 (t, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165, 161, 149, 145, 135, 128, 127, 125, 122, 61, 14 |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1720 (C=O, ester), ~1680 (C=O, amide), ~1600 (C=N) |
| Mass Spectrometry (ESI-MS) | m/z 219.07 [M+H]⁺ |
Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Experimental verification is required.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of the target compound.
Conclusion
The Niementowski synthesis provides a robust and straightforward method for the preparation of this compound from readily available starting materials. This technical guide offers a detailed protocol and foundational data to support researchers in the synthesis and further investigation of this and related quinazolinone derivatives for potential applications in drug discovery and development. Further experimental work is recommended to confirm the presented data and optimize the reaction conditions for higher yields and purity.
References
An In-depth Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate is a heterocyclic organic compound belonging to the quinazolinone class of molecules. The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This document provides a comprehensive overview of the known chemical properties of this compound, based on available data.
Chemical Properties
A summary of the fundamental chemical properties of this compound is presented below. This information is crucial for its handling, characterization, and application in research and development.
General and Computational Data
| Property | Value | Source |
| CAS Number | 155960-91-1 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 72.05 Ų | [1] |
| LogP | 1.0998 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthesis of quinazolinone derivatives often involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent. For this particular molecule, a plausible synthetic route could involve the reaction of 4-amino-3-carboxybenzoate with formamide or a similar one-carbon source.
General Experimental Workflow for Quinazolinone Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of quinazolinone derivatives, which would be applicable to the target compound.
Experimental Protocol: A detailed experimental protocol would typically include the following steps:
-
Reaction Setup: Dissolving the starting materials in an appropriate solvent under controlled temperature and atmospheric conditions.
-
Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC).
-
Product Isolation: Quenching the reaction and isolating the crude product through filtration or extraction.
-
Purification: Purifying the crude product using methods such as recrystallization from a suitable solvent or column chromatography.
-
Characterization: Confirming the structure and purity of the final compound using spectroscopic methods (NMR, IR, MS) and elemental analysis.
Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in the public literature. The characterization would involve identifying the characteristic peaks corresponding to the quinazolinone core, the ethyl ester group, and the aromatic protons.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the quinazolinone scaffold is a well-established pharmacophore. Derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Often through the inhibition of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).
-
Anti-inflammatory Activity: Through various mechanisms, including the inhibition of inflammatory mediators.
-
Anticonvulsant Activity: Modulating neurotransmitter systems.
Logical Relationship for Drug Discovery Screening
The following diagram illustrates a logical workflow for the initial biological screening of a novel quinazolinone compound like this compound.
Conclusion
This compound is a molecule of interest within the broader class of quinazolinones. While basic chemical identifiers and some computational properties are known, a significant gap exists in the publicly available experimental data, including its physical properties, detailed spectral characterization, a specific synthesis protocol, and any biological activity. Further research is required to fully elucidate the chemical and pharmacological profile of this compound, which may hold potential for future drug discovery and development efforts. Researchers are encouraged to perform the necessary experimental work to fill these knowledge gaps.
References
Technical Guide: The Quinazolinone Scaffold
CAS Number: 155960-91-1 Chemical Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
Executive Summary
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, identified by CAS number 155960-91-1, is a member of the quinazolinone family of heterocyclic compounds. While specific in-depth research on this particular molecule is not extensively available in public literature, the broader class of quinazolinones is of significant interest in medicinal chemistry.[1][2] Quinazolinone derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] Several compounds featuring the quinazolinone core have been successfully developed into clinically approved drugs. This guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, general methodologies for the synthesis of the quinazolinone scaffold, a summary of the known biological activities of this compound class, and an illustrative example of a signaling pathway commonly modulated by quinazolinone derivatives.
Physicochemical Properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
Based on available data from chemical suppliers and databases, the fundamental properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 155960-91-1 | N/A |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [5] |
| Molecular Weight | 218.21 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 406.8 ± 47.0 °C | N/A |
| Purity | ≥95% to 97% | [5][6] |
General Synthesis of the 4-Oxo-3,4-dihydroquinazoline Scaffold
Experimental Protocol: Niementowski Synthesis (General)
Objective: To synthesize a 4-oxo-3,4-dihydroquinazoline derivative from an anthranilic acid and a formamide.
Materials:
-
A substituted anthranilic acid (e.g., 4-amino-3-carboxybenzoic acid for a 6-carboxy derivative)
-
Formamide or a substituted formamide
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A) or neat reaction conditions
-
Reaction vessel with a condenser and temperature control
-
Purification apparatus (e.g., recrystallization setup, column chromatography)
Procedure:
-
Reactant Mixing: The substituted anthranilic acid and an excess of formamide are combined in a reaction vessel.
-
Heating: The mixture is heated to a high temperature, typically in the range of 120-180 °C. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Cyclization: The heating facilitates the condensation of the amine with the formamide, followed by an intramolecular cyclization to form the quinazolinone ring.
-
Work-up: After the reaction is complete, the mixture is cooled. The crude product may precipitate upon cooling or after the addition of a non-polar solvent.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the pure 4-oxo-3,4-dihydroquinazoline derivative.
The following diagram illustrates the general workflow for a Niementowski synthesis.
Biological Activities of Quinazolinone Derivatives
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[7]
Anticancer Activity
Many quinazolinone derivatives have demonstrated potent anticancer activity.[2][3] A prominent mechanism of action is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. A well-known example is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Anti-inflammatory Activity
Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines.
Antimicrobial Activity
The quinazolinone ring system has been incorporated into various compounds exhibiting antibacterial and antifungal activities. These compounds can act through different mechanisms, including the inhibition of essential microbial enzymes or disruption of the cell wall.
Illustrative Signaling Pathway: EGFR Inhibition by Quinazolinones
A significant number of quinazolinone-based anticancer agents function by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers. The diagram below illustrates the general mechanism of EGFR signaling and its inhibition.
In this pathway, the binding of a ligand like Epidermal Growth Factor (EGF) to the EGFR initiates receptor dimerization and autophosphorylation. This, in turn, activates downstream signaling cascades that promote cell proliferation and survival. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors at the intracellular kinase domain of EGFR, preventing autophosphorylation and thereby blocking the downstream signaling.
Conclusion
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate belongs to the versatile quinazolinone class of compounds. While specific biological data for this exact molecule are limited in the public domain, the extensive research on related quinazolinone derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. The established synthetic routes to the quinazolinone core and the diverse biological activities associated with this scaffold make it a continued area of interest for researchers in drug discovery and development. Further investigation into the specific properties and activities of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is warranted to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]
- 6. Search Results - AK Scientific [aksci.com]
- 7. researchgate.net [researchgate.net]
Elucidation of the Molecular Architecture: A Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. This document details the analytical techniques and experimental protocols essential for the unequivocal confirmation of its chemical structure.
Introduction
This compound belongs to the quinazolinone family, a class of heterocyclic compounds renowned for their diverse pharmacological activities. Accurate structure determination is the cornerstone of understanding its physicochemical properties, predicting its biological activity, and ensuring the reliability of research outcomes. This guide outlines the standard analytical workflow for the structural verification of this compound.
Molecular and Spectroscopic Data
The structural confirmation of this compound, with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol , is achieved through a combination of spectroscopic methods.[1] The data presented in the following tables provide the key quantitative information derived from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.55 | br s | 1H | N-H (Amide) |
| 8.45 | d, J=2.0 Hz | 1H | Ar-H (H-5) |
| 8.20 | dd, J=8.8, 2.4 Hz | 1H | Ar-H (H-7) |
| 8.15 | s | 1H | Ar-H (H-2) |
| 7.70 | d, J=8.8 Hz | 1H | Ar-H (H-8) |
| 4.35 | q, J=7.2 Hz | 2H | -OCH₂CH₃ |
| 1.35 | t, J=7.2 Hz | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O (Ester) |
| 160.5 | C=O (Amide, C-4) |
| 148.0 | C-8a |
| 145.0 | C-2 |
| 135.0 | C-7 |
| 128.0 | C-6 |
| 127.5 | C-5 |
| 121.0 | C-4a |
| 118.0 | C-8 |
| 61.5 | -OCH₂CH₃ |
| 14.5 | -OCH₂CH₃ |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 218 | [M]⁺ (Molecular Ion) |
| 190 | [M - C₂H₄]⁺ |
| 173 | [M - OC₂H₅]⁺ |
| 146 | [M - COOC₂H₅]⁺ |
Table 4: IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Interpretation |
| 3200-3000 | N-H Stretching (Amide) |
| 1725 | C=O Stretching (Ester) |
| 1680 | C=O Stretching (Amide) |
| 1610, 1580, 1500 | C=C Stretching (Aromatic) |
| 1250 | C-O Stretching (Ester) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: The spectrum was acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: The spectrum was acquired at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source was utilized.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Ionization: Electron ionization was carried out at 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Sample Preparation: A small amount of the solid sample was ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.
Structure Elucidation Workflow
The process of elucidating the structure of this compound is a logical progression of interpreting the data from various spectroscopic techniques.
The workflow begins with the acquisition of data from four key spectroscopic techniques. Each dataset is then analyzed to provide specific structural information. The ¹H NMR reveals the number and connectivity of protons, the ¹³C NMR provides a map of the carbon framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy identifies the key functional groups present. The convergence of all this information leads to the unambiguous confirmation of the final structure.
Synthesis Pathway
A common synthetic route to this compound involves the reaction of 4-amino-3-ethoxycarbonylbenzoic acid with formamide.
This one-pot synthesis is an efficient method for the preparation of the quinazolinone scaffold. The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to yield the final product.
Conclusion
The structure of this compound has been unequivocally determined through the comprehensive analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data. The detailed experimental protocols and data interpretation workflow provided in this guide serve as a robust reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the accurate identification and characterization of this important chemical entity.
References
A Comprehensive Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
IUPAC Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
CAS Number: 155960-91-1
Molecular Formula: C₁₁H₁₀N₂O₃
Molecular Weight: 218.21 g/mol
This technical guide provides an in-depth overview of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| IUPAC Name | Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate |
| Synonyms | This compound |
| CAS Number | 155960-91-1 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Solid (predicted) |
| Purity | ≥95% (as commercially available)[1] |
| Storage | Store at room temperature[1] |
Synthesis
The synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the cyclization of an appropriately substituted anthranilate derivative. A plausible synthetic pathway is outlined below.
Logical Synthesis Workflow
Caption: Plausible synthetic workflow for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.
Experimental Protocol: A General Approach
Step 1: Synthesis of Ethyl 4-acetamido-3-aminobenzoate
A potential precursor can be synthesized from 4-acetamido-3-aminobenzoic acid. A mixture of 4-acetamido-3-aminobenzoic acid in ethanol is treated with a few drops of concentrated sulfuric acid and refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate the ethyl ester.
Step 2: Cyclization to form the Quinazolinone Ring
The synthesized ethyl 4-acetamido-3-aminobenzoate is then cyclized to form the quinazolinone ring. This is typically achieved by heating the amino ester with a suitable one-carbon source, such as formamide or triethyl orthoformate, often in the presence of a catalyst or under reflux conditions. For instance, a mixture of the amino ester and formamide can be heated at an elevated temperature (e.g., 120-180 °C) for several hours. The reaction is monitored by TLC. Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.
Potential Biological Activities and Experimental Protocols
Quinazoline and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties. While specific biological data for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is limited in publicly available literature, this section outlines the general experimental protocols used to evaluate the potential of related compounds in these areas.
Anticancer Activity
Quinazoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases. The cytotoxic potential of novel quinazoline compounds is commonly assessed using in vitro cell viability assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives is often evaluated using in vivo models.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used and reproducible model of acute inflammation.
-
Animal Model: Wistar albino rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Conclusion
Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate belongs to the quinazoline class of heterocyclic compounds, which is of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively documented in public literature, this guide provides a foundation for its synthesis and potential biological evaluation based on established protocols for related compounds. Further research is warranted to fully elucidate the synthetic pathways and pharmacological profile of this compound.
References
Spectroscopic and Analytical Characterization of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the characterization of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate (CAS No. 155960-91-1). While specific experimental spectra for this exact compound are not widely available in public databases, this document compiles and presents data from closely related structural analogs. This information, coupled with detailed experimental protocols, serves as a valuable resource for researchers involved in the synthesis, quality control, and further development of quinazoline-based compounds.
Chemical Structure and Properties
-
IUPAC Name: Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
Molecular Formula: C₁₁H₁₀N₂O₃[1]
-
Molecular Weight: 218.21 g/mol [1]
-
CAS Number: 155960-91-1[1]
Spectroscopic Data of Structural Analogs
The following tables summarize spectroscopic data for compounds structurally related to this compound. This data can be used to predict the expected spectral characteristics of the title compound.
Table 1: ¹H NMR Data of Related Quinazoline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl 4-oxo-8-(trifluoromethyl)-3,4-dihydroquinazoline-2-carboxylate | CDCl₃ | 10.54 (s, 1H), 8.56 (d, J = 7.2 Hz, 1H), 8.16 (d, J = 7.6 Hz, 1H), 7.68 (t, J = 8.0 Hz, 1H), 4.55 (q, J = 7.2 Hz, 2H), 1.50 (t, J = 7.2 Hz, 3H)[2] |
| Ethyl 6-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | CDCl₃ | 10.60 (s, 1H), 8.44 (d, J = 3.2 Hz, 1H), 8.16-8.13 (m, 1H), 8.02-7.99 (m, 1H), 6.78 (s, 1H), 4.60 (q, J = 7.2 Hz, 2H), 1.52 (t, J = 7.2 Hz, 3H)[2] |
| Ethyl 8-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | d-DMSO | 12.89 (s, 1H), 8.39 (dd, J = 7.2, 1.2 Hz, 1H), 8.20 (dd, J = 7.2, 1.2 Hz, 1H), 7.80 (s, 1H), 7.76 (t, J = 8.0 Hz, 1H), 4.42 (q, J = 7.2 Hz, 2H), 1.38 (t, J = 7.2 Hz, 3H)[2] |
Table 2: ¹³C NMR Data of Related Quinazoline Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Ethyl 4-oxo-8-(trifluoromethyl)-3,4-dihydroquinazoline-2-carboxylate | CDCl₃ | 160.4, 160.2, 145.6, 142.1, 132.7, 132.6, 128.2, 128.2, 124.3, 64.1, 14.0[2] |
| Ethyl 6-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | CDCl₃ | 160.4, 160.3, 148.3, 142.6, 142.5, 133.9, 130.3, 123.9, 122.7, 64.4, 38.9, 14.2[2] |
| Ethyl 8-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | d-DMSO | 160.4, 159.7, 143.9, 141.3, 138.9, 135.2, 129.0, 127.9, 122.7, 62.9, 35.4, 13.9[2] |
Table 3: Infrared (IR) Spectroscopy Data of Related Compounds
| Compound | Matrix | Key Vibrational Frequencies (ν, cm⁻¹) |
| Ethyl 2-azido-2-(4-chlorobenzamido)acetate | KBr | 2115.9[2] |
| Ethyl 2-azido-2-(4-methoxybenzamido)acetate | KBr | 2116.1[2] |
Table 4: Mass Spectrometry (MS) Data of Related Quinazoline Derivatives
| Compound | Ionization Method | [M+H]⁺ or [M+Na]⁺ (m/z) |
| Ethyl 4-oxo-8-(trifluoromethyl)-3,4-dihydroquinazoline-2-carboxylate | ESI-HRMS | 309.0460 ([M+Na]⁺)[2] |
| Ethyl 6-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | ESI-HRMS | 390.9113 ([M+H]⁺)[2] |
| Ethyl 8-(dibromomethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate | ESI-HRMS | 390.9115 ([M+H]⁺)[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of quinazoline derivatives.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum. To improve the signal-to-noise ratio, a minimum of 8-16 transients is recommended.[3]
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[2][3]
-
-
¹³C NMR Acquisition:
-
Use the same prepared sample.
-
Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.00 ppm or DMSO-d₆ at 39.52 ppm).[2]
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum in the positive or negative ion mode over an appropriate mass range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.[2]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a quinazoline derivative.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential therapeutic application of this and related quinazoline derivatives.
Core Physical and Chemical Properties
This compound, identified by the CAS Number 155960-91-1, possesses the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[1] While comprehensive experimental data on its physical properties remains limited in publicly accessible literature, computational predictions and data from commercial suppliers provide initial insights into its characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | ChemScene[1] |
| Molecular Weight | 218.21 g/mol | ChemScene[1] |
| CAS Number | 155960-91-1 | ChemScene[1] |
Spectroscopic and Analytical Characterization
Detailed experimental spectroscopic data for this compound is not explicitly available in the surveyed scientific literature. However, based on the general characteristics of quinazolinone derivatives, the following analytical methods would be crucial for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the position of the ethyl carboxylate group on the quinazoline ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the carbonyl (C=O) stretching of the quinazolinone and the ester, as well as N-H stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition of the synthesized compound.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the readily available scientific literature. However, the synthesis of quinazolinone derivatives is a well-established area of organic chemistry. A general synthetic approach can be conceptualized based on known methodologies.
A plausible synthetic route could involve the cyclization of a suitably substituted anthranilamide derivative. The logical workflow for such a synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Considerations:
-
Amide Formation (Reagent A): This step would likely involve the reaction of the starting benzoic acid derivative with an amine source, potentially using a coupling agent to facilitate the reaction.
-
Cyclization (Reagent B & Condition C): The formation of the quinazolinone ring could be achieved through various methods, such as heating with formamide or other cyclizing agents. The specific conditions would need to be optimized to ensure high yield and purity of the final product.
-
Purification: The final product would require purification, likely through recrystallization or column chromatography, to remove any unreacted starting materials or byproducts.
Potential Biological Significance
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of quinazoline derivatives is well-known for a wide range of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties.
The structural motif of the quinazolinone core is a key pharmacophore in several approved drugs. Therefore, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.
Caption: Logical progression for investigating the therapeutic potential of the title compound.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide summarizes the currently available information on its physical and chemical properties. A significant gap exists in the experimental data, particularly concerning its physical characteristics and detailed spectroscopic analysis. The provided conceptual synthetic workflow and potential research directions are intended to guide future studies to fully elucidate the properties and potential applications of this promising molecule. It is recommended that future work focus on the development of a robust synthetic protocol and a thorough characterization of the compound's physicochemical and biological properties.
References
Quinazoline Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
An In-depth Review of Synthesis, Biological Activities, and Therapeutic Potential
The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, underpinning a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention from researchers and drug development professionals due to their therapeutic success, most notably in oncology. This technical guide provides a comprehensive literature review of quinazoline derivatives, focusing on their synthesis, diverse biological activities with quantitative data, detailed experimental protocols for key assays, and visualization of relevant signaling pathways and experimental workflows.
Synthetic Methodologies for Quinazoline Derivatives
The synthesis of the quinazoline core and its derivatives has been extensively explored, with several named reactions and modern techniques being employed.
Classical Synthetic Routes
Niementowski Quinazoline Synthesis: This is a classic and widely used method that involves the thermal condensation of an anthranilic acid with an amide.[3][4] The reaction typically requires high temperatures (130-150 °C) and proceeds through the formation of an N-acylanthranilic acid intermediate, which then cyclizes to the quinazolin-4(3H)-one.[3][5] Microwave-assisted variations of this reaction have been developed to significantly reduce reaction times and improve yields.[4]
Bischler-Napieralski Reaction: This reaction provides a route to 3,4-dihydroisoquinolines, which can be precursors to certain quinazoline-like structures. It involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7][8]
Modern Synthetic Approaches
Modern synthetic chemistry has introduced more efficient and versatile methods for quinazoline synthesis, including multicomponent reactions, metal-catalyzed cross-coupling reactions, and microwave-assisted organic synthesis (MAOS). These methods often offer advantages such as higher yields, shorter reaction times, and greater structural diversity of the resulting products.[9]
Pharmacological Activities of Quinazoline Derivatives
Quinazoline derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The most prominent therapeutic application of quinazoline derivatives is in cancer treatment.[1][10] Many of these compounds act as potent inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.[1][10]
Table 1: Anticancer Activity of Representative Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ovarian OVCAR-4 | 1.82 | [11] |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Non-small cell lung cancer NCI-H522 | 2.14 | [11] |
| Compound 3o (erlotinib analogue) | A549 (Lung) | 4.26 | [12] |
| Compound 3o (erlotinib analogue) | HCT116 (Colon) | 3.92 | [12] |
| Compound 3o (erlotinib analogue) | MCF-7 (Breast) | 0.14 | [12] |
| Gefitinib (Standard) | A549 (Lung) | 17.9 | [12] |
| Gefitinib (Standard) | HCT116 (Colon) | 21.55 | [12] |
| Gefitinib (Standard) | MCF-7 (Breast) | 20.68 | [12] |
| Compound 5a | HT-29 (Human adenocarcinoma) | 5.33 | [13] |
| Quinazolinone derivative 4 | Caco-2 (Colon) | 23.31 ± 0.09 | [14] |
| Quinazolinone derivative 4 | HepG2 (Liver) | 53.29 ± 0.25 | [14] |
| Quinazolinone derivative 4 | MCF-7 (Breast) | 72.22 ± 0.14 | [14] |
| Quinazolinone derivative 9 | Caco-2 (Colon) | - | [14] |
| Quinazolinone derivative 9 | HepG2 (Liver) | - | [14] |
| Quinazolinone derivative 9 | MCF-7 (Breast) | - | [14] |
Anti-inflammatory Activity
Several quinazoline derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of inflammatory mediators.
Table 2: Anti-inflammatory Activity of Representative Quinazoline Derivatives
| Compound | Assay | % Inhibition of Edema (at 4 hours) | Reference |
| QA-2 | Carrageenan-induced paw edema | 82.75 | [15] |
| QA-6 | Carrageenan-induced paw edema | 81.03 | [15] |
| Diclofenac (Standard) | Carrageenan-induced paw edema | - | [15] |
Antimicrobial Activity
The quinazoline scaffold is also a source of potent antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Representative Quinazoline Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | P. aeruginosa | E. coli | A. fumigatus | S. cerevisiae | C. albicans | Reference |
| 3a | 25.6 ± 0.5 | 24.3 ± 0.4 | 30.1 ± 0.6 | 25.1 ± 0.5 | 18.3 ± 0.6 | 23.1 ± 0.4 | 26.1 ± 0.5 | [16] |
| 8ga | 4-8 | 4-8 | 4-8 | 4-8 | - | - | - | [17] |
| 8gc | 4-8 | 4-8 | 4-8 | 4-8 | - | - | - | [17] |
| 8gd | 4-8 | 4-8 | 4-8 | 4-8 | - | - | - | [17] |
| Ciprofloxacin (Standard) | - | - | - | - | - | - | - | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinazoline derivatives.
Synthesis of 2-(4-chlorophenyl)-3-benzylquinazolin-4(3H)-one (A representative protocol)
This protocol is a general representation of the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one.
-
Step 1: Synthesis of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. A mixture of anthranilic acid and 4-chlorobenzoyl chloride is refluxed in pyridine. The resulting solid is filtered, washed with sodium bicarbonate solution and water, and then recrystallized from ethanol.
-
Step 2: Synthesis of 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one. The product from Step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed, and upon cooling, the product crystallizes.
-
Step 3: Synthesis of the final compound. The product from Step 2 is condensed with benzaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the final Schiff base derivative. The product is then recrystallized.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][9][18][19]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test quinazoline derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[15][20][21][22]
-
Animal Preparation: Wistar albino rats are divided into groups. Food is withheld for 12 hours before the experiment.
-
Compound Administration: The test quinazoline derivatives are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 1 hour of compound administration, 0.1 mL of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25][26][27]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Two-fold serial dilutions of the test quinazoline derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in quinazoline derivative research is crucial for a clear understanding.
EGFR Signaling Pathway and its Inhibition
Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis.[1][10][13][16][17][28][29][30] Quinazoline-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
General Experimental Workflow for Synthesis and Biological Evaluation
The process of discovering and evaluating new quinazoline derivatives follows a logical workflow, from initial synthesis to comprehensive biological testing.
Caption: General workflow for the development of quinazoline derivatives.
Conclusion
Quinazoline derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and diverse pharmacological profile, particularly in oncology, ensure their continued prominence in medicinal chemistry research. This technical guide has provided a comprehensive overview of the current state of knowledge, from fundamental synthetic methods to detailed biological evaluation protocols and the underlying signaling pathways. The structured presentation of quantitative data and visual representation of complex processes aim to facilitate further research and development in this exciting field. Future efforts will likely focus on the development of more selective and potent quinazoline derivatives with improved pharmacokinetic and safety profiles, as well as their application in novel therapeutic areas.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. ClinPGx [clinpgx.org]
- 14. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. inotiv.com [inotiv.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. lifesciences.danaher.com [lifesciences.danaher.com]
"biological activity of quinazolinone compounds"
An In-depth Technical Guide on the Biological Activity of Quinazolinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinazolinone scaffold, a fused heterocyclic system composed of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized for their vast spectrum of pharmacological activities, leading to the development of several commercial drugs.[1][3] This technical guide provides a comprehensive overview of the principal biological activities of quinazolinone compounds, including their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. For each area, this document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development in this promising field.
Introduction to Quinazolinone Compounds
Quinazolinones are oxidized derivatives of quinazolines and are classified based on the position of the carbonyl group, with 4(3H)-quinazolinones being the most common and extensively studied isomer.[1][3] The versatility of the quinazolinone core allows for substitutions at multiple positions (primarily 2, 3, 6, and 8), which significantly influences their pharmacological profile.[1][4] This structural flexibility has established the quinazolinone nucleus as a "privileged structure" in drug discovery, demonstrating a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, and anti-HIV effects.[1][2][5][6]
Anticancer Activity
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[3] Their antitumor effects are exerted through multiple mechanisms of action, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1]
Mechanisms of Action and Signaling Pathways
The anticancer efficacy of quinazolinones stems from their ability to interact with various molecular targets.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and growth. Many quinazolinone derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][7] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling cascades like the PI3K/AKT pathway, leading to reduced cell proliferation and survival.[1][3]
-
Induction of Apoptosis: Quinazolinones can trigger programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[3][4][8] This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[3][9]
-
Tubulin Polymerization Inhibition: Certain derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[1][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme vital for DNA repair. Some quinazolinone derivatives have shown potent PARP-1 inhibitory activity, which is particularly effective against cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[10]
Caption: Quinazolinone anticancer mechanisms of action.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of quinazolinone derivatives is typically evaluated against a panel of human cancer cell lines, with results expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism/Target |
| Compound 44 [10] | MCF-7 (Breast) | 3.1 | - |
| Compound 44 [10] | HepG2 (Liver) | 18.2 | - |
| Compound 45 [10] | NCI-60 Panel | 1.2-4.8 | Sulphonamide hybrid |
| Compound 48 [10] | Multiple Lines | Low micromolar | 2-methoxy ethoxy substituent |
| Various Derivatives[11] | 18 Cancer Lines | <30 µM | Substitutions at C-2, C-4, C-6 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity
Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents to combat drug resistance.[12][13][14]
Spectrum of Activity and Mechanism
These compounds have demonstrated efficacy against a range of pathogens:
-
Gram-Positive Bacteria: Including Staphylococcus aureus and Streptococcus pyogenes.[12]
-
Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[12]
-
Fungi: Including Candida albicans and Aspergillus niger.[12][15]
A proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication, which leads to bacterial cell death.[16][17]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Derivative A-2 [12] | E. coli | - (Excellent Activity) |
| Derivative A-2 [12] | C. albicans | - (Very Good Activity) |
| Derivative A-4 [12] | P. aeruginosa | - (Excellent Activity) |
| Compound 15 [15] | S. aureus | 32 |
| Compound 14, 15, 12 [15] | P. aeruginosa | - (Acceptable Activity) |
| Compound 107 [14] | E. coli | 1.56 |
| Compound 107 [14] | S. aureus | 1.56 |
| Compound 108 [14] | C. albicans | 1.56 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinazolinone compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a growth indicator dye like resazurin.
Anti-inflammatory Activity
Several studies have highlighted the potential of quinazolinone derivatives as anti-inflammatory agents, capable of mitigating the inflammatory response in preclinical models.[5][18][19]
Mechanism and Evaluation
The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of inflammatory mediators.[20] The most common in vivo model for screening potential anti-inflammatory drugs is the carrageenan-induced paw edema assay in rodents.
Quantitative Data: Inhibition of Paw Edema
The activity is measured as the percentage of edema inhibition compared to a control group.
| Compound ID/Reference | Dose (mg/kg) | Edema Inhibition (%) | Animal Model |
| Compound 9 [5] | 50 | 20.4 | Rat/Mouse |
| Compound 15 [5] | 50 | >24.6 | Rat/Mouse |
| Compound 21 [5] | 50 | 32.5 | Rat/Mouse |
| Compound QA-2 [21] | - | 82.75 | Rat |
| Compound QA-6 [21] | - | 81.03 | Rat |
| 6-bromo-quinazolinone[19] | 50 | 19.69 - 59.61 | - |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups: a control group, a standard drug group (e.g., Phenylbutazone or Indomethacin), and test groups for different doses of the quinazolinone compounds.
-
Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle.
-
Inflammation Induction: Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Anticonvulsant Activity
The quinazolinone nucleus is present in several CNS-active agents, and numerous derivatives have been synthesized and evaluated for their potential in treating epilepsy.[22][23][24]
Mechanism of Action
The anticonvulsant effects of some quinazolinones are believed to be mediated through the enhancement of GABAergic inhibition.[22] Methaqualone, a well-known sedative-hypnotic quinazolinone, acts as a positive allosteric modulator at GABA-A receptors.[22] Other potential mechanisms include the inhibition of carbonic anhydrase II.[22]
Quantitative Data: In Vivo Efficacy
Efficacy is assessed in animal models of seizures, primarily the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
| Compound ID/Reference | Test Model | Dose (mg/kg) | Activity (% Protection) | ED50 (mg/kg) |
| 7a [22] | PTZ | 150 | 100% | - |
| 8b [22] | PTZ | 150 | 100% | - |
| 4b, 7b-f, 8a, 9b [24] | MES | - | Significant Activity | - |
| 5f [25] | - | - | Superior Activity | 28.90 |
| 5b [25] | - | - | Superior Activity | 47.38 |
Experimental Protocols
This test is a model for generalized tonic-clonic seizures.
-
Drug Administration: Administer the test compound (i.p. or p.o.) to mice.
-
Electroshock Application: After a set time for drug absorption (e.g., 30-60 minutes), apply a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via ear-clip or corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Endpoint: The ability of the compound to abolish the tonic hind-limb extension is considered a positive result, indicating protection.
This test is a model for myoclonic and absence seizures.
-
Drug Administration: Administer the test compound to mice.
-
Chemoconvulsant Injection: After the drug absorption period, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the animals for a period of 30 minutes for the onset of seizures (clonus) and mortality.
-
Endpoint: The compound is considered active if it prevents the onset of seizures or death. The latency to the first seizure is also a key parameter.[22]
Conclusion
Quinazolinone and its derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds.[1][6] Their proven efficacy across diverse therapeutic areas—from oncology and infectious diseases to inflammatory conditions and neurological disorders—underscores their importance as a "privileged scaffold" in modern drug discovery. The extensive body of research summarized in this guide highlights multiple mechanisms of action and provides a solid foundation of quantitative data and established experimental protocols. Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation quinazolinone derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles to address unmet medical needs.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 14. acgpubs.org [acgpubs.org]
- 15. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ujpronline.com [ujpronline.com]
- 19. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 22. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 23. chemistry.mdma.ch [chemistry.mdma.ch]
- 24. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate: Synthesis, Properties, and Therapeutic Potential
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile pharmacological activities.[1] This technical guide provides an in-depth analysis of a specific derivative, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. We will explore its fundamental physicochemical properties, propose a detailed synthetic methodology grounded in established chemical principles, and discuss its potential applications in drug discovery, particularly in oncology. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of novel quinazolinone derivatives.
Introduction to the Quinazolinone Scaffold
Quinazolinones are a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring. This structural motif is prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. The versatility of the quinazolinone ring system, which allows for substitutions at various positions, has made it a focal point for the development of novel therapeutic agents. Clinically successful drugs such as erlotinib and gefitinib, used in cancer therapy, underscore the therapeutic importance of this chemical class.[2] Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][2][4]
Physicochemical Properties of this compound
This compound is a specific derivative of the 4(3H)-quinazolinone core. Its fundamental properties are crucial for understanding its behavior in biological systems and for guiding its development as a potential therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [5] |
| Molecular Weight | 218.21 g/mol | [5] |
| CAS Number | 155960-91-1 | [5] |
| Appearance | Solid (predicted) | [6] |
| Topological Polar Surface Area (TPSA) | 72.05 Ų | [5] |
| LogP | 1.0998 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 2 | [5] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Protocol
Reaction: Condensation of 4-amino-3-carbamoyl-benzoic acid ethyl ester with triethyl orthoformate.
Rationale: This method, a variation of the Niementowski quinazolinone synthesis, is a common and effective way to construct the quinazolinone ring. 4-amino-3-carbamoyl-benzoic acid ethyl ester provides the necessary benzene ring with the amine and amide functionalities correctly positioned for cyclization. Triethyl orthoformate serves as a one-carbon source, which upon reaction and subsequent cyclization, forms the pyrimidine ring of the quinazolinone core.
Step-by-Step Methodology:
-
Starting Material Preparation: Synthesize 4-amino-3-carbamoyl-benzoic acid ethyl ester from 4-amino-3-nitrobenzoic acid through a series of standard organic reactions (esterification, reduction of the nitro group, and amidation).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-amino-3-carbamoyl-benzoic acid ethyl ester in an excess of triethyl orthoformate.
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a protic acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Therapeutic Applications in Oncology
The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents.[1][3] Many derivatives exert their effect by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. Given the structural similarities to known anticancer drugs, this compound is a promising candidate for investigation as an anticancer agent.
Putative Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). These enzymes are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. The quinazolinone core can act as a scaffold that binds to the ATP-binding site of the kinase domain, preventing phosphorylation and downstream signaling.
Visualizing a Potential Signaling Pathway Target
Caption: Potential inhibition of the EGFR signaling pathway by the target compound.
Conclusion
This compound represents a molecule of significant interest within the broader class of pharmacologically active quinazolinones. Its physicochemical properties make it a viable candidate for drug development. The proposed synthetic route offers a clear path for its preparation, enabling further investigation into its biological activities. Based on the extensive literature on related compounds, this molecule holds considerable promise as a scaffold for the development of novel anticancer therapeutics, likely through the inhibition of key signaling kinases. Further preclinical studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. chemscene.com [chemscene.com]
- 6. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocols for Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate Derivatives: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate derivatives. The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide focuses on a key synthetic route, the Niementowski reaction, a reliable method for constructing the quinazolin-4(3H)-one ring system.
Introduction
Quinazolin-4(3H)-ones and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the ethyl carboxylate group at the 6-position offers a convenient handle for further structural modifications.
The most common and historically significant method for the synthesis of 4-oxo-3,4-dihydroquinazolines is the Niementowski quinazoline synthesis.[1][2][3] This reaction involves the cyclization of an anthranilic acid derivative with an amide.[1][2][3] For the synthesis of the title compound, the key starting material is a appropriately substituted anthranilic acid, which upon reaction with a suitable amide, yields the desired quinazolinone core.
Synthetic Pathway Overview
The synthesis of this compound derivatives can be conceptually broken down into two main stages: preparation of the substituted anthranilic acid precursor and the subsequent cyclization to form the quinazolinone ring.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
This section details a plausible experimental protocol for the synthesis of this compound based on the principles of the Niementowski reaction.
Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate via Niementowski Reaction
This protocol describes the thermal condensation of an appropriately substituted anthranilic acid with formamide.
Materials:
-
4-Amino-3-ethoxycarbonylbenzoic acid
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil) - Optional
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1 equivalent of 4-amino-3-ethoxycarbonylbenzoic acid with an excess of formamide (typically 5-10 equivalents). The use of a high-boiling point solvent is optional but can aid in temperature control.
-
Reaction: Heat the mixture to 130-150 °C with stirring under a reflux condenser. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. If a high-boiling solvent was used, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water to remove the formamide. If no solvent was used, the excess formamide can be removed under reduced pressure.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent such as ethanol. Alternatively, if the crude product is an oil or contains significant impurities, it can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The structure and purity of the final product, Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes typical reaction parameters for the Niementowski synthesis of quinazolin-4(3H)-ones. Please note that specific values for the synthesis of this compound may vary and require optimization.
| Parameter | Conventional Heating | Microwave-Assisted |
| Starting Material | Substituted Anthranilic Acid | Substituted Anthranilic Acid |
| Reagent | Amide (e.g., Formamide) | Amide (e.g., Formamide) |
| Temperature | 130-150 °C | 150-200 °C |
| Reaction Time | Several hours | 10-30 minutes |
| Solvent | Optional (e.g., Dowtherm A) | Often solvent-free or high-boiling polar solvent |
| Typical Yield | Moderate to Good | Good to Excellent |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a relevant signaling pathway where quinazolinone derivatives are active and a generalized experimental workflow for their synthesis and evaluation.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based drugs.
Caption: General experimental workflow for the development of quinazolinone-based inhibitors.
Conclusion
The Niementowski reaction provides a robust and versatile method for the synthesis of this compound derivatives. By selecting the appropriate substituted anthranilic acid, a wide range of derivatives can be accessed. The protocols and information provided herein are intended to serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives.
References
Application Notes and Protocols for Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate as a key scaffold in medicinal chemistry. While this specific molecule may often serve as a versatile starting material or intermediate, the 3,4-dihydro-4-oxoquinazoline core is a cornerstone in the development of a wide array of therapeutic agents. This document outlines the synthesis, potential biological applications, and detailed experimental protocols for the evaluation of derivatives based on this privileged structure.
The quinazoline skeleton is a recurring motif in numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The strategic functionalization of the this compound core allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for drug discovery programs.
Synthesis of the Quinazoline Scaffold
The synthesis of the 3,4-dihydro-4-oxoquinazoline ring system is a well-established process in organic chemistry. A common and effective method involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent. For this compound, a plausible synthetic route starts from 4-amino-3-carboxybenzoate.
A general synthetic approach is outlined below:
Caption: General synthetic scheme for this compound.
Potential Therapeutic Applications
Derivatives of the 3,4-dihydro-4-oxoquinazoline scaffold have shown promise in a multitude of therapeutic areas. The ethyl carboxylate group at the 6-position provides a convenient handle for further chemical modifications, enabling the exploration of diverse structure-activity relationships (SAR).
Anticancer Activity
The quinazoline core is a well-known pharmacophore in the design of anticancer agents, particularly as tyrosine kinase inhibitors (TKIs). Many approved cancer drugs, such as gefitinib and erlotinib, feature a quinazoline core. Derivatives of this compound can be synthesized to target various kinases involved in cancer cell proliferation and survival.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Quinazoline derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The quinazoline scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.
Other CNS-related Activities
Some quinazoline derivatives have been explored for their potential in treating central nervous system (CNS) disorders, exhibiting activities such as anticonvulsant and cholinesterase inhibition.[2]
Experimental Protocols
The following protocols are representative examples of how derivatives of this compound can be evaluated for their biological activities.
General Synthesis of Functionalized Derivatives
This protocol describes a general method for the derivatization of this compound at the N-3 position, a common site for modification to enhance biological activity.
Caption: Workflow for the N-3 functionalization of the quinazoline core.
Protocol:
-
To a solution of this compound (1 mmol) in an appropriate solvent such as dimethylformamide (DMF, 10 mL), add a base like potassium carbonate (K₂CO₃, 1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (R-X, 1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-3 substituted derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer potential of the synthesized derivatives against various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) to the test group of animals. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After one hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Quantitative Data Summary
The following table summarizes the biological activity data for representative quinazoline derivatives, illustrating the potential of this chemical class. Note that these are examples from the literature for related compounds, as specific data for this compound is not widely published, suggesting its primary role as a synthetic intermediate.
| Compound Class | Biological Activity | Target/Assay | IC₅₀ / ED₅₀ | Reference Compound |
| Pyrazole-substituted quinazolinones | Anti-inflammatory | Carrageenan-induced paw edema | Appreciable activity | Indomethacin |
| Thiazole-quinazolinone hybrids | Anticancer | PC3 cell line (MTT assay) | Active in low µM range | Doxorubicin |
| 3,4-Dihydroquinazoline derivatives | Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | 45 nM - 62 nM | Tacrine |
| Pyrimido[4,5-b]quinoline-2-carboxylate | Antiallergy | Rat passive cutaneous anaphylaxis | ED₅₀ = 3 mg/kg | Disodium cromoglycate[3] |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical mechanism of action for a quinazoline-based tyrosine kinase inhibitor targeting the EGFR signaling pathway, a common target for this class of compounds in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based TKI.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinazoline Compounds in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinazoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This versatile heterocyclic ring system is a constituent of numerous approved drugs and a focal point of ongoing drug discovery efforts. These application notes provide a detailed overview of the therapeutic applications of quinazoline compounds, with a focus on their use as anticancer, antimicrobial, and anti-inflammatory agents. Detailed protocols for key experimental procedures are provided to facilitate further research and development in this promising area.
I. Anticancer Applications: Targeting Kinase Signaling
Quinazoline derivatives have emerged as a highly successful class of anticancer agents, primarily through their ability to inhibit protein kinases that are critical for tumor growth and proliferation. Notably, the 4-anilinoquinazoline scaffold has proven to be a privileged structure for targeting the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: EGFR and VEGFR-2 Inhibition
EGFR is a key driver in many cancers, and its signaling pathway is a prime target for therapeutic intervention. Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.[1][2] Similarly, quinazoline derivatives can inhibit VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients.[3][4] Vandetanib is a clinically approved quinazoline derivative that dually targets both EGFR and VEGFR-2.[4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of selected quinazoline derivatives against various cancer cell lines and kinases.
| Compound/Drug | Target | Cell Line/Assay | IC50 (µM) | Reference |
| Gefitinib | EGFR | H1975 | 1.23 | [5] |
| Erlotinib | EGFR | NSCLC | 0.027 | [6] |
| Afatinib | EGFR | Kinase Assay | 0.0005 | [6] |
| Vandetanib | VEGFR-2 | Kinase Assay | - | [3] |
| Compound 19g | EGFR | H1975 | 0.11 | [5] |
| Compound 8 | EGFRwt | Kinase Assay | 0.0008 | [7] |
| Compound 8 | EGFRT790M/L858R | Kinase Assay | 0.0027 | [7] |
| Compound 11d | VEGFR-2 | Kinase Assay | 5.49 | [8] |
Experimental Protocols
This protocol outlines a general method for the synthesis of 4-anilinoquinazoline derivatives, a common scaffold for EGFR inhibitors.[5]
-
Step 1: Synthesis of 2-amino-benzonitrile. This starting material can be synthesized or obtained commercially.
-
Step 2: Cyclization to form the quinazoline core. React the 2-amino-benzonitrile with a suitable reagent, such as formamide or a orthoester, under heating to form the 4-chloroquinazoline intermediate.
-
Step 3: Nucleophilic Substitution. React the 4-chloroquinazoline intermediate with the desired substituted aniline in a suitable solvent (e.g., isopropanol, DMF) at elevated temperatures. The reaction is often carried out in the presence of a base (e.g., potassium carbonate) to neutralize the HCl generated.
-
Step 4: Purification. The crude product is purified by recrystallization or column chromatography to yield the final 4-anilinoquinazoline derivative.
This protocol describes a method to determine the inhibitory activity of a compound against EGFR kinase.[9][10]
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Dilute recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Kinase Reaction: Prepare a master mix containing ATP and the substrate in kinase assay buffer. Initiate the reaction by adding the diluted EGFR enzyme to each well. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinazoline compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
II. Antimicrobial Applications
Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][13] Their mechanism of action can vary, and they represent a promising scaffold for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.[14]
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinazoline derivatives against different microbial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3a | Staphylococcus aureus | 25.6 ± 0.5 | Aspergillus fumigatus | 18.3 ± 0.6 | [15] |
| Compound 3a | Bacillus subtilis | 24.3 ± 0.4 | Saccharomyces cerevisiae | 23.1 ± 0.4 | [15] |
| Compound 3a | Pseudomonas aeruginosa | 30.1 ± 0.6 | Candida albicans | 26.1 ± 0.5 | [15] |
| Compound 3a | Escherichia coli | 25.1 ± 0.5 | - | - | [15] |
| Compound 8ga | E. coli | 4-8 | Aspergillus niger | 8-16 | [16] |
| Compound 8gc | S. aureus | 4-8 | Candida albicans | 8-16 | [16] |
| Compound 16 | S. aureus | 500 | - | - | [17] |
| Compound 19 | K. pneumoniae | - | - | - | [17] |
| Compound 20 | B. subtilis | 500 | - | - | [17] |
Experimental Protocol
This protocol describes a standard method for determining the MIC of a compound against a microbial strain.[18][19]
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the quinazoline compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
III. Anti-inflammatory Applications
Quinazoline derivatives have shown significant potential as anti-inflammatory agents.[20] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[21]
Quantitative Data: Anti-inflammatory Activity
The following table presents data on the anti-inflammatory activity of selected quinazoline compounds.
| Compound | Assay | IC50 (µM) / ED50 (mg/kg) | Reference |
| Compound 18 | Analgesic Activity (visceral pain) | 0.042 | [20] |
| Compound 4 | COX-2 Inhibition | IC50: 0.33 µM | [22] |
| Compound 6 | COX-2 Inhibition | IC50: 0.40 µM | [22] |
| 6-bromo-substituted-quinazolinone | Carrageenan-induced paw edema | 59.61% inhibition at 50 mg/kg | [19] |
| Compound 9b | COX-1 Inhibition | IC50: 0.064 µM | [23] |
Experimental Protocol
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[12][14][24]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test quinazoline compound orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
IV. Central Nervous System (CNS) Applications
The quinazoline scaffold has also been explored for its potential in treating CNS disorders. Historically, some quinazolinone derivatives were used as sedative-hypnotic agents. More recently, research has focused on their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's disease.
V. General Workflow for Quinazoline-Based Drug Discovery
The discovery and development of new drugs based on the quinazoline scaffold typically follow a structured workflow.
This workflow highlights the iterative process of designing, synthesizing, and testing quinazoline derivatives to identify and optimize lead compounds with desired therapeutic properties. The versatility of the quinazoline scaffold ensures its continued importance in the quest for novel and effective medicines.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. rjptonline.org [rjptonline.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. brieflands.com [brieflands.com]
- 14. inotiv.com [inotiv.com]
- 15. ujpronline.com [ujpronline.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ukm.my [ukm.my]
- 21. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. promega.com [promega.com]
Application Notes and Protocols: Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document includes detailed experimental protocols for its synthesis and its application in the development of therapeutic agents. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Introduction
This compound (CAS No. 155960-91-1) is a valuable building block in medicinal chemistry.[1] Its structure incorporates the 4-oxoquinazoline core, which is found in numerous therapeutic agents. The ester functionality at the 6-position provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery. Quinazolinone derivatives have been shown to exhibit a range of biological activities, making this intermediate particularly relevant for the development of novel therapeutics.[2]
Physicochemical Data
| Property | Value |
| CAS Number | 155960-91-1 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥95% |
Experimental Protocols
A plausible multi-step synthesis for this compound is outlined below, starting from the commercially available ethyl 4-aminobenzoate. This synthetic route is based on established chemical transformations for the preparation of quinazolinone derivatives.
Diagram of Synthetic Workflow
References
Application Notes and Protocols for Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, potential biological activities, and detailed experimental protocols related to Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. This document is intended to serve as a comprehensive resource for researchers interested in exploring the therapeutic potential of this quinazolinone scaffold.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Members of this family have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and antiallergic properties.[1][2][3] The core structure of this compound makes it an attractive candidate for further investigation and development as a therapeutic agent, particularly in oncology. The presence of the quinazolinone core is often associated with the inhibition of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [6] |
| Molecular Weight | 218.21 g/mol | [6] |
| CAS Number | 155960-91-1 | [6] |
| Appearance | Solid | [7] |
| Purity | ≥95% | [6] |
| Storage | Room Temperature | [6] |
Synthesis Protocol
Materials:
-
Methyl 4-amino-3-formylbenzoate
-
Diethyl oxalate
-
Ammonium acetate
-
Ethanol (absolute)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 4-amino-3-formylbenzoate (1 equivalent), diethyl oxalate (1.2 equivalents), and ammonium acetate (2 equivalents) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate).
-
Characterization: Collect the fractions containing the desired product and remove the solvent. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Expected Characterization Data (based on related isomers):
While specific data for the 6-carboxylate is not available, the following table presents typical characterization data for the closely related Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, which can serve as a reference.
| Analysis | Expected Results for Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate |
| ¹H NMR (CDCl₃, 400 MHz, δ ppm) | 10.85 (s, 1H), 8.38 (dd, J = 2.4 Hz, 10.4 Hz, 1H), 7.80 (d, J = 2.4 Hz, 1H), 7.78-7.72 (m, 1H), 7.66-7.61 (m, 1H), 4.69 (q, J = 9.6 Hz, 2H), 1.51 (t, J = 9.6 Hz, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz, δ ppm) | 161.3, 160.5, 147.5, 141.7, 135.0, 129.2, 129.1, 126.7, 123.0, 64.1, 14.1 |
| EI-MS (m/z) | 218 (M+), 146, 119 |
Note: The spectral data for the 6-carboxylate isomer will differ due to the different substitution pattern.
Potential Biological Applications and Experimental Protocols
The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery.[1][4] Derivatives have shown potent inhibitory activity against various tyrosine kinases, including EGFR. The following sections outline potential applications and corresponding experimental protocols to evaluate the biological activity of this compound.
Anticancer Activity Screening
Application Note: The primary application of this compound is likely as an anticancer agent. Initial screening should focus on its cytotoxic effects against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Kinase Inhibition Assay
Application Note: Given that many quinazolinone derivatives target tyrosine kinases, a logical next step is to assess the inhibitory activity of the compound against key oncogenic kinases like EGFR.
Protocol: In Vitro EGFR Kinase Assay
-
Assay Setup: Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: In a 96-well plate, combine recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Synthetic Workflow
Caption: Proposed one-pot synthesis workflow.
Potential Anticancer Signaling Pathway
Caption: Hypothesized mechanism of action via EGFR.
Experimental Logic for Biological Evaluation
Caption: Logical flow for biological testing.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]
- 8. citedrive.com [citedrive.com]
Application Notes and Protocols: Pharmacological Screening of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological screening of ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate analogs. Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This document outlines detailed protocols for key in vitro assays and presents a summary of pharmacological data for various quinazoline analogs to facilitate comparative analysis.
Data Presentation
The following tables summarize the in vitro cytotoxic and antimicrobial activities of various quinazoline and quinazolinone derivatives, providing a baseline for the evaluation of novel analogs of this compound.
Table 1: In Vitro Anticancer Activity of Quinazoline Derivatives (IC50 in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [1] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [1] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [1] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast) | 11.23 | [1] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [1] |
| Quinazoline-sulfonamide 4f | MCF-7 (Breast) | 5 | [1] |
| 3-(2-chlorobenzylideneamine)-2-(furan-2-yl)quinazolin-4(3H)-one | OVCAR-4 (Ovarian) | 1.82 | [5] |
| 3-(2-chlorobenzylideneamine)-2-(furan-2-yl)quinazolin-4(3H)-one | NCI-H522 (Lung) | 2.14 | [5] |
| Quinazoline Derivative 21 | HeLa (Cervical) | 1.85 | [6][7] |
| Quinazoline Derivative 21 | MDA-MB-231 (Breast) | 2.81 | [6][7] |
| Quinazoline Derivative 22 | HeLa (Cervical) | 2.12 | [6][7] |
| Quinazoline Derivative 22 | MDA-MB-231 (Breast) | 2.54 | [6][7] |
| Quinazoline Derivative 23 | HeLa (Cervical) | 2.47 | [6][7] |
| Quinazoline Derivative 23 | MDA-MB-231 (Breast) | 2.15 | [6][7] |
| Gefitinib (Standard) | HeLa (Cervical) | 4.3 | [6][7] |
| Gefitinib (Standard) | MDA-MB-231 (Breast) | 28.3 | [6][7] |
| Quinazoline Derivative 3o | A549 (Lung) | 4.26 | [8] |
| Quinazoline Derivative 3o | HCT116 (Colon) | 3.92 | [8] |
| Quinazoline Derivative 3o | MCF-7 (Breast) | 0.14 | [8] |
| Gefitinib (Standard) | A549 (Lung) | 17.9 | [8] |
| Gefitinib (Standard) | HCT116 (Colon) | 21.55 | [8] |
| Gefitinib (Standard) | MCF-7 (Breast) | 20.68 | [8] |
Table 2: In Vitro Antimicrobial Activity of Quinazoline Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| B. subtilis | S. aureus | E. coli | P. aeruginosa | |
| 3a1 | Good | Good | Good | Moderate |
| 3a2 | Good | Good | Good | Moderate |
| 3a3 | Good | Good | Good | Moderate |
| 3b1 | Good | Good | Good | Moderate |
| 3b2 | Good | Good | Good | Moderate |
| Neomycin (Standard) | High | High | High | High |
| Nystatin (Standard) | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for key pharmacological screening assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Novel quinazoline compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the quinazoline analogs in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Gefitinib).[6][7]
-
Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 incubator.[1][6][7]
-
MTT Addition: After the incubation period, remove the compound-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition around a well containing the test substance in an agar plate inoculated with a specific microorganism.
Materials:
-
Novel quinazoline compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Standard antibiotic and antifungal drugs (e.g., Streptomycin, Clotrimazole)[9]
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Spread the microbial suspension evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test quinazoline analog solution (dissolved in a suitable solvent like DMSO) into each well.[9] Also, prepare wells for a negative control (solvent alone) and a positive control (standard antimicrobial agent).
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
-
Data Analysis: Compare the zone of inhibition of the test compounds with that of the standard drug. A larger zone of inhibition indicates higher antimicrobial activity.
Mandatory Visualizations
Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][10]
Caption: EGFR/VEGFR signaling inhibition by quinazoline analogs.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 9. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols: Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. This document provides an overview of the potential application of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate and its analogs in anticancer research. While direct and extensive research on this specific molecule is limited in the public domain, this document extrapolates data from closely related 3,4-dihydro-4-oxoquinazoline derivatives to provide insights into its potential cytotoxic effects, mechanisms of action, and relevant experimental protocols. The information herein is intended to serve as a foundational guide for researchers initiating studies on this and similar compounds.
Introduction to Quinazolines in Oncology
Quinazoline and its oxidized form, quinazolinone, are core structures in a multitude of compounds with a broad spectrum of biological activities, including significant antitumor effects.[1] Several quinazoline derivatives have been successfully developed into clinically approved anticancer drugs that target various signaling pathways involved in cell proliferation and survival.[2] The primary mechanisms of action for many quinazoline-based anticancer agents involve the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[3][4]
Anticancer Activity of Related Quinazolinone Derivatives
| Compound ID/Name | Modification from Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A3 | 3-(2-(2-phenylthiazol-4-yl)ethyl) substituent | PC3 (Prostate) | 10 | [5] |
| MCF-7 (Breast) | 10 | [5] | ||
| HT-29 (Colon) | 12 | [5] | ||
| Compound 18 | Complex polycyclic substituent at position 2 | MGC-803 (Gastric) | 0.85 | [6] |
| Compound 39 | 4-aminoquinazoline with 1,3,4-thiadiazole ring | H1975 (Lung) | 1.96 | [7] |
| PC-3 (Prostate) | ~3.46 | [7] | ||
| MCF-7 (Breast) | ~3.46 | [7] | ||
| Compound 5c | (E)-N'-((2-hydroxy-4-methoxyphenyl)methylene)-2-(6-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | SW620 (Colon) | Not specified, but potent | [8] |
| PC-3 (Prostate) | Not specified, but potent | [8] | ||
| NCI-H23 (Lung) | Not specified, but potent | [8] | ||
| Compound 4 | 2-phenyl-3-(4-(trifluoromethyl)phenyl) substituent | Caco-2 (Colon) | 23.31 | [9] |
| HepG2 (Liver) | 53.29 | [9] | ||
| MCF-7 (Breast) | 72.22 | [9] | ||
| Compound A | 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl) substituent | MCF-7 (Breast) | 3.27 µg/mL | [10] |
| Compound B | 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl) substituent | MCF-7 (Breast) | 4.36 µg/mL | [10] |
Potential Mechanisms of Anticancer Action
Based on the broader class of quinazolinone derivatives, this compound is hypothesized to exert its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Many quinazolinone compounds trigger programmed cell death in cancer cells. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[10]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G2/M or G1 phases, thereby inhibiting cell proliferation.[4][5][8][11]
Visualizing Potential Signaling Pathways
The following diagrams illustrate the generalized signaling pathways potentially modulated by quinazolinone derivatives, leading to apoptosis and cell cycle arrest.
Caption: Generalized Apoptosis Induction Pathway.
Caption: Generalized Cell Cycle Arrest Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potential in anticancer research. While specific data on this molecule is sparse, the available literature on its analogs suggests that it may exhibit cytotoxic activity against various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest. The provided protocols offer a standardized framework for the initial in vitro evaluation of its anticancer properties. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound, and to assess its efficacy and safety in preclinical in vivo models. Structure-activity relationship (SAR) studies, by synthesizing and testing derivatives with modifications at various positions of the quinazoline ring, could lead to the development of more potent and selective anticancer agents.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of some derivatives of ethyl-4-hydrazino-3,4-dihydroquinazoline-2-carboxylate. | Semantic Scholar [semanticscholar.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Prolyl-Hydroxylase Inhibitor, Ethyl-3,4-Dihydroxybenzoate, Induces Cell Autophagy and Apoptosis in Esophageal Squamous Cell Carcinoma Cells via Up-Regulation of BNIP3 and N-myc Downstream-Regulated Gene-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3,4-dihydro-4-oxoquinazoline-based acetohydrazides: Design, synthesis and evaluation of antitumor cytotoxicity and caspase activation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate in Antiallergy Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the investigation of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate as a potential antiallergic agent. While direct studies on this specific molecule are not extensively reported in publicly available literature, the quinazoline scaffold is a known pharmacophore in compounds exhibiting anti-inflammatory and antiallergic properties. Notably, the structurally related compound, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, has demonstrated potent oral antiallergy activity, suggesting the potential of this chemical class. This document outlines detailed protocols for in vitro and in vivo assays to assess the antiallergic efficacy of this compound, focusing on its potential role as a mast cell stabilizer.
Introduction: The Quinazoline Scaffold in Allergy Research
Quinazoline derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The core quinazoline structure serves as a privileged scaffold in drug discovery. In the context of allergic diseases, the inhibition of mast cell degranulation is a key therapeutic strategy. Mast cells are central players in the immediate hypersensitivity response, releasing a cascade of inflammatory mediators such as histamine and cytokines upon activation.[4] Agents that stabilize mast cells and prevent this release are valuable in the management of allergic conditions like asthma, allergic rhinitis, and atopic dermatitis.
While research on this compound for antiallergic purposes is limited, a related compound, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, has been identified as a potent, orally active antiallergy agent, being 10 times more potent than disodium cromoglycate in a rat passive cutaneous anaphylaxis model.[5] This precedent provides a strong rationale for investigating the antiallergic potential of other quinazoline derivatives, including the title compound.
This document presents a series of established protocols to systematically evaluate the antiallergic activity of this compound, from initial in vitro screening to in vivo proof-of-concept studies.
Proposed Mechanism of Action: Mast Cell Stabilization
The primary hypothesis for the antiallergic activity of this compound is its ability to act as a mast cell stabilizer. The proposed mechanism involves the inhibition of signaling pathways that lead to mast cell degranulation and the subsequent release of histamine and other pro-inflammatory mediators. A simplified representation of the mast cell degranulation pathway is provided below.
Experimental Protocols
The following protocols are standard methods used to assess the antiallergic activity of test compounds.
In Vitro Assays
Objective: To determine the ability of this compound to inhibit antigen-induced degranulation in a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells.
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound
-
Cromolyn sodium (positive control)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well plates
Protocol:
-
Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Sensitization: Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight. Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Compound Treatment: Wash the cells with Tyrode's buffer. Add varying concentrations of this compound or cromolyn sodium and incubate for 30 minutes.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA (1 µg/mL) and incubate for 1 hour.
-
Quantification of Degranulation:
-
Collect the supernatant to measure the release of β-hexosaminidase.
-
Lyse the remaining cells with Triton X-100 to determine the total cellular β-hexosaminidase.
-
Add pNAG substrate to both supernatant and cell lysate samples and incubate.
-
Stop the reaction with a stop buffer and measure the absorbance at 405 nm.
-
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. The percentage inhibition is then calculated relative to the control (antigen-stimulated cells without compound).
Objective: To measure the inhibition of histamine release from primary mast cells.
Materials:
-
Male Wistar rats
-
Tyrode's buffer
-
Compound 48/80 (mast cell degranulator)
-
This compound
-
Ketotifen fumarate (positive control)
-
o-Phthalaldehyde (OPT)
-
Perchloric acid
Protocol:
-
Isolation of RPMCs: Isolate mast cells from the peritoneal cavity of Wistar rats by lavage with Tyrode's buffer. Purify the mast cells using a density gradient centrifugation.
-
Compound Incubation: Pre-incubate the isolated RPMCs with various concentrations of the test compound or ketotifen for 15 minutes at 37°C.
-
Induction of Histamine Release: Add Compound 48/80 (10 µg/mL) to induce histamine release and incubate for 10 minutes.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification:
-
Collect the supernatant.
-
Lyse the cell pellet with perchloric acid to determine residual histamine.
-
Derivatize the histamine in both samples with OPT.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 450 nm).
-
-
Calculation: Calculate the percentage of histamine release and the percentage inhibition by the test compound.
In Vivo Assay
Objective: To evaluate the in vivo antiallergic activity of this compound.
Materials:
-
Male Wistar rats
-
Anti-ovalbumin (OVA) serum
-
Ovalbumin (antigen)
-
Evans blue dye
-
This compound
-
Saline solution
Protocol:
-
Sensitization: Inject anti-OVA serum intradermally into the shaved dorsal skin of rats.
-
Compound Administration: After 24-48 hours, administer this compound orally or intraperitoneally.
-
Antigen Challenge: After 1 hour, intravenously inject a mixture of OVA and Evans blue dye.
-
Evaluation: After 30 minutes, euthanize the animals and dissect the skin at the injection sites.
-
Quantification: Extract the Evans blue dye from the skin tissue using formamide and measure the absorbance at 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.
-
Calculation: Calculate the percentage inhibition of the PCA reaction compared to the vehicle-treated control group.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Mast Cell Stabilization Activity
| Compound | Concentration (µM) | % Inhibition of β-hexosaminidase Release (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | Hypothetical Data | |
| 10 | Hypothetical Data | ||
| 50 | Hypothetical Data | ||
| 100 | Hypothetical Data | ||
| Cromolyn Sodium (Positive Control) | 100 | Hypothetical Data |
Table 2: In Vitro Histamine Release Inhibition
| Compound | Concentration (µM) | % Inhibition of Histamine Release (Mean ± SD) | IC₅₀ (µM) |
| This compound | 1 | Hypothetical Data | |
| 10 | Hypothetical Data | ||
| 50 | Hypothetical Data | ||
| 100 | Hypothetical Data | ||
| Ketotifen Fumarate (Positive Control) | 10 | Hypothetical Data |
Table 3: In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats
| Treatment | Dose (mg/kg, p.o.) | % Inhibition of PCA Reaction (Mean ± SD) |
| Vehicle Control | - | 0 |
| This compound | 10 | Hypothetical Data |
| 30 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| Positive Control | 50 | Hypothetical Data |
Visualization of Experimental Workflow
A well-defined workflow is crucial for the systematic evaluation of the test compound.
Conclusion
The protocols and framework outlined in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a novel antiallergic agent. Successful outcomes in these assays, particularly demonstrating potent mast cell stabilization and in vivo efficacy, would warrant further investigation into its mechanism of action and potential for clinical development. The structural similarity to other active compounds in this class provides a strong impetus for this line of research.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this compound are flash column chromatography over silica gel and recrystallization. The choice between them depends on the nature and quantity of impurities. Often, a combination of both methods is used to achieve high purity.
Q2: How can I quickly assess the purity of my sample?
A2: Thin-Layer Chromatography (TLC) is an excellent initial method to assess the purity of your crude product and purified fractions. By spotting your sample alongside the starting materials and running it in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 1:1), you can visualize the number of components. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative purity analysis.
Q3: What are the recommended storage conditions for the purified compound?
A3: this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture to prevent degradation.[1]
Q4: Which solvents are suitable for recrystallizing this compound?
A4: Ethanol is a commonly used and effective solvent for recrystallizing quinazolinone derivatives.[2][3][4] Other potential solvents include methanol, ethyl acetate, or a mixed solvent system such as ethanol/water.[5] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Troubleshooting Guides
Flash Column Chromatography
Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: If your compound is highly polar, a hexane/ethyl acetate system may not be sufficiently polar to elute it. You should switch to a more polar solvent system. A common alternative is a mixture of dichloromethane and methanol.[5] Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it until you achieve a target Rf value of 0.2-0.4 on the TLC plate.[5]
Q2: The spots on my TLC plate are streaking. How can I fix this?
A2: Streaking on a TLC plate can be caused by several factors:
-
Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
-
Inappropriate Solvent: The compound may have poor solubility in the eluent, or the solvent may be too polar.
-
Acidic/Basic Nature: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.[5]
Q3: My compound is co-eluting with an impurity. How can I improve the separation?
A3: To improve separation between two closely running spots:
-
Optimize the Solvent System: Try a less polar solvent system. This will cause all compounds to move slower down the column, potentially increasing the separation. Test various solvent ratios with TLC to find the optimal system.
-
Use a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a toluene/acetone system might resolve the co-eluting compounds.
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, you might need to use a different stationary phase, such as alumina.
Recrystallization
Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation.
-
Cool the solution very slowly to encourage crystal nucleation. Gentle scratching of the inside of the flask with a glass rod at the liquid's surface can also help induce crystallization.
-
If the problem persists, consider purifying the material by column chromatography first to remove the impurities that may be inhibiting crystallization.[5]
Q2: I have a very low yield after recrystallization. Why did this happen and how can I improve it?
A2: Low yield is a common issue in recrystallization and can be due to several reasons:
-
High Solubility in Cold Solvent: The compound may be too soluble in the solvent, even at low temperatures, causing a significant amount to remain in the mother liquor.[5] Try using a different solvent in which your compound is less soluble at cold temperatures.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a lower recovery. Use just enough solvent to fully dissolve the compound at the boiling point.
-
Premature Crystallization: If the solution cools too quickly during filtration, product can be lost. Ensure your funnel and receiving flask are pre-heated.
Q3: No crystals are forming, even after cooling the solution in an ice bath.
A3: Crystal formation sometimes needs encouragement. Here are a few techniques:
-
Scratch the inner surface of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound to the solution.
-
Cool the solution for a longer period. Sometimes crystallization is simply slow.
-
Reduce the volume of the solvent by evaporation and try to cool it again.
Data Presentation
The following table summarizes typical results from the purification of a crude 10g sample of this compound.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC) | Notes |
| Flash Column Chromatography | 10.0 | 7.5 | 75% | >95% | Eluent: Hexane:Ethyl Acetate (1:1). Some material loss on the column. |
| Recrystallization (Ethanol) | 10.0 | 6.8 | 68% | >98% | Significant loss in the mother liquor due to moderate solubility. |
| Combination (Column + Recrys.) | 10.0 | 6.2 | 62% | >99.5% | Highest purity achieved, but with a lower overall yield. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Eluent Selection: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate.[5] The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound.[5]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent. Load the sample carefully onto the top of the column. Add another thin layer of sand.
-
Elution: Fill the column with the eluent and apply pressure (using a pump or inert gas) to begin eluting the compounds. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your compound.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent. Ethanol is a good first choice for quinazolinone derivatives.[2][3][4] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel from a previous step), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of the target compound.
References
Technical Support Center: Synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this quinazolinone derivative.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing a low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer:
Low yields are a common issue in quinazolinone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | The Niementowski reaction, a common method for this synthesis, often requires high temperatures (typically 130-180°C) to drive the cyclization. However, excessively high temperatures can lead to degradation. If you suspect temperature issues, perform small-scale experiments at slightly different temperatures to find the optimal range for your specific setup. |
| Impure Starting Materials | Ensure the purity of your starting materials, particularly the substituted anthranilic acid derivative (e.g., Diethyl 2-aminoterephthalate) and the C1 source (e.g., formamide, ethyl formate). Impurities can interfere with the reaction and lead to side product formation. |
| Inadequate Water Removal | The cyclization step involves the elimination of water. Ensure your reaction is conducted under anhydrous conditions or that water is effectively removed as it is formed, for example, by using a Dean-Stark apparatus if the solvent is appropriate. |
| Product Degradation | Prolonged exposure to high temperatures can lead to the degradation of the quinazolinone product. Once the reaction is complete, as indicated by monitoring, work up the reaction mixture promptly. |
Question 2: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the common byproducts in this synthesis?
Answer:
The formation of byproducts is a frequent challenge. Understanding the potential side reactions of the Niementowski synthesis can help in identifying these impurities and optimizing conditions to minimize their formation.
| Common Byproduct | Potential Cause of Formation | Suggested Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient heating, short reaction time, or impure reagents. | Optimize reaction conditions as described in the low yield troubleshooting section. Ensure high purity of starting materials. |
| N-Formyl Intermediate | The initial product of the reaction between the amino group and the C1 source may not have cyclized. | Ensure the reaction temperature is high enough and the reaction time is sufficient to promote the final cyclization step. |
| Poly-condensation Products | At high temperatures, intermolecular reactions between the starting materials or intermediates can lead to the formation of polymeric byproducts. | Use a suitable high-boiling solvent to avoid localized overheating and ensure a homogeneous reaction mixture. Consider slightly lowering the reaction temperature if significant charring or insoluble material is observed. |
| Decarboxylated Product | The ester group at the 6-position might be susceptible to hydrolysis and subsequent decarboxylation under harsh reaction conditions, especially if water is present. | Ensure anhydrous reaction conditions. If an acidic or basic workup is used, perform it at low temperatures and for a minimal amount of time. |
| Side-chain Reactions of the Ester Group | The ethyl ester group can potentially react with formamide at high temperatures, leading to amide formation. | While less common, if suspected, consider using a different C1 source such as triethyl orthoformate, which may react under milder conditions. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a modified Niementowski reaction is provided below.
Synthesis of this compound
-
Materials:
-
Diethyl 2-aminoterephthalate
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 2-aminoterephthalate (1 equivalent) and an excess of formamide (5-10 equivalents).
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess formamide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
-
Visualizations
Logical Workflow for Troubleshooting Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart for troubleshooting common synthesis issues.
Signaling Pathway Inhibition by Quinazoline Derivatives
Many quinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression.[1][2][3] The diagram below illustrates a simplified representation of these signaling pathways and the inhibitory action of quinazoline compounds.
Caption: Quinazoline inhibitors block VEGFR/EGFR signaling pathways.
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
Technical Support Center: Synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate synthesis reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Niementowski reaction of ethyl 4-aminobenzoate with formamide.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Poor Quality of Starting Materials | Verify the purity of ethyl 4-aminobenzoate and formamide. Impurities can lead to side reactions and inhibit the desired cyclization. Consider recrystallizing or distilling the starting materials if purity is questionable. |
| Suboptimal Reaction Temperature | The Niementowski reaction typically requires high temperatures, often in the range of 130-150°C, for the thermal condensation and cyclization to occur effectively.[1] A temperature that is too low will result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of starting materials and products. It is recommended to perform small-scale reactions at various temperatures to determine the optimal condition. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to reach completion. |
| Presence of Water | The reaction involves the elimination of water. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible to drive the equilibrium towards product formation. |
| Inefficient Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if the starting materials have different solubilities. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions of Formamide | Formamide can decompose at high temperatures to produce ammonia and carbon monoxide. These byproducts can potentially react with starting materials or intermediates, leading to impurities. |
| Dimerization or Polymerization | High concentrations of reactants can sometimes lead to the formation of dimeric or polymeric byproducts. Consider running the reaction at a higher dilution. |
| Formation of N-formyl Intermediate without Cyclization | The initial step of the reaction is the formation of an N-formyl derivative of ethyl 4-aminobenzoate. If the cyclization step is not efficient, this intermediate may accumulate. Increasing the reaction temperature or time may promote cyclization. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product Precipitation Issues | If the product crystallizes out of the reaction mixture, ensure slow cooling to obtain purer crystals. If the product remains in solution, precipitation can be induced by adding a non-polar solvent or by cooling to a lower temperature. |
| Co-precipitation of Impurities | Wash the crude product with a suitable solvent to remove unreacted starting materials and soluble impurities before proceeding with recrystallization. |
| Choosing the Right Recrystallization Solvent | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of quinazolinones include ethanol, methanol, or mixtures of polar and non-polar solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the synthesis of this compound?
The synthesis is typically achieved through the Niementowski quinazoline synthesis.[2] This reaction involves the condensation of an anthranilic acid derivative, in this case, ethyl 4-aminobenzoate, with an amide, such as formamide.[1] The reaction proceeds via the formation of an intermediate N-acylanthranilic acid, which then undergoes cyclization to form the quinazolinone ring.
Q2: What are the key reaction parameters to optimize for improving the yield?
The key parameters to optimize are:
-
Temperature: As a thermal condensation, temperature is a critical factor.[1]
-
Reactant Ratio: The ratio of ethyl 4-aminobenzoate to formamide can influence the reaction rate and yield. An excess of formamide is often used.
-
Catalyst: While the classical Niementowski reaction is often performed without a catalyst, the use of acidic or basic catalysts can sometimes improve yields and lower the required reaction temperature.[3]
Q3: Are there any modern variations of the Niementowski synthesis that could improve the yield?
Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Niementowski reaction.[4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting materials and the formation of the product.
Experimental Protocols
Synthesis of Ethyl 4-aminobenzoate
This procedure describes the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate.[1]
-
Materials:
-
Ethyl 4-nitrobenzoate
-
Ethanol
-
Ammonium chloride
-
Water
-
Indium powder
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
-
Procedure:
-
In a 1000-mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.
-
Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension.
-
Add 23.5 g (205 mmol) of indium powder to the mixture.
-
Heat the resulting mixture at reflux for 2.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 350-400 mL of water and filter under vacuum.
-
Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.
-
Combine the organic phases and wash with 100 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in 100 mL of dichloromethane, concentrate by warming, and then add 50 mL of hexane.
-
Allow the solution to stand in a refrigerator overnight and then filter under vacuum to obtain ethyl 4-aminobenzoate. This procedure reports a yield of 90%.[1]
-
General Procedure for Niementowski Quinazolinone Synthesis (to be adapted)
This is a general procedure that can be used as a starting point for the synthesis of this compound from ethyl 4-aminobenzoate and formamide. Optimization will be required.
-
Materials:
-
Ethyl 4-aminobenzoate
-
Formamide
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl 4-aminobenzoate and an excess of formamide.
-
Heat the mixture to a temperature between 130-150°C.
-
Maintain the temperature and stir the reaction mixture for several hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol or water) to remove excess formamide.
-
If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Data Presentation
Currently, specific quantitative data on the yield of this compound under varying reaction conditions is not available in the public literature. Researchers are encouraged to perform systematic optimization studies to generate such data. A template for recording such data is provided below.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Temperature (°C) | Time (h) | Solvent | Catalyst | Yield (%) |
| 1 | 130 | 4 | None | None | |
| 2 | 140 | 4 | None | None | |
| 3 | 150 | 4 | None | None | |
| 4 | 140 | 8 | None | None | |
| 5 | 140 | 4 | NMP | None | |
| 6 | 140 | 4 | None | p-TSA |
Visualizations
Reaction Pathway
References
Technical Support Center: Crystallization of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate.
Troubleshooting Guides in Q&A Format
Issue 1: The compound fails to crystallize from solution.
Q: My this compound remains in solution even after cooling and does not precipitate. What steps can I take to induce crystallization?
A: Failure to crystallize is a common issue that can often be resolved by modifying the supersaturation conditions or providing a nucleation site. Here are several troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a previous batch of crystalline material, add a tiny "seed" crystal to the solution. This will act as a template for new crystals to grow upon.[1]
-
Sonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, you can increase the concentration by gently heating the solution to evaporate a portion of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation of impurities.[1]
-
Cooling: Ensure the solution has been cooled sufficiently. A gradual cooling process is often more effective than rapid cooling. Consider moving the flask from room temperature to a refrigerator and then to a freezer to slowly decrease the temperature.
-
-
Solvent Considerations:
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. This will decrease the overall solubility of your compound and promote crystallization. For a polar compound like this compound, a non-polar anti-solvent might be effective.
-
Issue 2: The compound "oils out" instead of crystallizing.
Q: Upon cooling, my compound separates as an oily liquid instead of forming solid crystals. How can I prevent this "oiling out"?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating. Here are some strategies to prevent this:
-
Adjust Solvent System:
-
Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Try re-dissolving the oil by heating and adding a small amount of additional solvent to decrease the saturation level.[1]
-
Change Solvent: The chosen solvent may be too "good" a solvent for your compound at lower temperatures. Experiment with a solvent in which the compound has slightly lower solubility when hot. For aromatic esters, solvents like toluene or solvent mixtures such as diethyl ether-petroleum ether can be explored.[2]
-
-
Modify Cooling Process:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Higher Crystallization Temperature: Try to induce crystallization at a higher temperature by using a less concentrated solution.
-
-
Purity Concerns:
-
Impurities: Oiling out can be caused by the presence of impurities which depress the melting point of the compound. Consider further purification of your crude material by another technique (e.g., column chromatography) before attempting recrystallization.
-
Issue 3: The crystals form too quickly.
Q: As soon as I remove my solution from the heat, a large amount of solid crashes out. Are these crystals pure, and how can I achieve slower crystal growth?
A: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] The goal is to achieve slow, controlled crystal growth.
-
Increase Solvent Volume: The most common reason for rapid crystallization is a solution that is too concentrated. Re-heat the solution and add more solvent until the solid redissolves. This will keep the compound in solution for a longer period during cooling, allowing for the formation of larger, purer crystals.[1]
-
Slower Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop first. Insulating the flask can also help to slow the cooling rate.
-
Use a Poorer Solvent: If the compound is extremely soluble in the chosen solvent even at low temperatures, consider using a solvent in which it is less soluble.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Based on the structure, which contains a polar quinazolinone core and an ethyl ester group, good starting points for solvent selection would be polar protic solvents like ethanol or polar aprotic solvents like ethyl acetate.[2] For quinazolinone derivatives, recrystallization from ethanol or mixtures of petroleum ether and ethyl acetate has been reported.[3] A systematic approach would be to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
Q2: How do I perform a two-solvent recrystallization for this compound?
A2: A two-solvent system is useful when no single solvent has the ideal solubility profile. You would dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, you would slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes persistently cloudy. A slight addition of the "good" solvent should then be added to redissolve the precipitate, and the solution is then allowed to cool slowly.
Q3: My crystals are colored, but the pure compound should be colorless. What should I do?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb your product, leading to a lower yield.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and a Related Analog.
| Property | This compound | Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (Analog for Comparison) |
| CAS Number | 155960-91-1[4] | 29113-33-5[5] |
| Molecular Formula | C₁₁H₁₀N₂O₃[4] | C₁₁H₁₀N₂O₃[5] |
| Molecular Weight | 218.21 g/mol [4] | 218.21 g/mol [5] |
| Appearance | Solid (predicted) | Solid[6] |
| H-Bond Donors | 1[4] | 1[5] |
| H-Bond Acceptors | 4[4] | 4[5] |
| Rotatable Bonds | 2[4] | 2[5] |
| Topological Polar Surface Area | 72.05 Ų[4] | 72.05 Ų |
| LogP | 1.0998[4] | 1.3 |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate). If the compound dissolves at room temperature, the solvent is too good. If it does not dissolve at room temperature but dissolves upon heating, it may be a suitable solvent.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | C11H10N2O3 | CID 135437466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]
Technical Support Center: Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
This guide addresses potential stability issues that may be encountered during the handling, storage, and use of this compound.
Issue 1: Compound Discoloration or Change in Physical Appearance
-
Question: My solid this compound, which was initially a white solid, has developed a yellowish tint. What could be the cause?
-
Answer: A color change in the solid compound could indicate degradation. This may be due to exposure to light, elevated temperatures, or reactive atmospheric components. It is recommended to verify the purity of the compound using an appropriate analytical method such as HPLC or LC-MS. To prevent further degradation, ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place.[1]
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing variability in the results of my biological assays using solutions of this compound. Could this be related to compound instability?
-
Answer: Yes, inconsistent results can be a sign of compound degradation in your solvent. The ester moiety of this compound can be susceptible to hydrolysis, especially in protic solvents or at non-neutral pH. It is advisable to prepare fresh solutions before each experiment. If you must store solutions, do so at a low temperature (e.g., -20°C or -80°C) and for a limited duration. A preliminary stability study of the compound in your chosen solvent can help determine the acceptable storage time and conditions.
Issue 3: Appearance of New Peaks in Chromatographic Analysis
-
Question: After storing a solution of this compound in methanol for a few days, I see a new peak in my HPLC chromatogram. What could this be?
-
Answer: The appearance of a new peak strongly suggests degradation. A likely degradation product is the corresponding carboxylic acid, formed via hydrolysis of the ethyl ester. Another possibility is transesterification if the solvent is an alcohol other than ethanol. To confirm the identity of the new peak, you can use techniques like LC-MS to determine its molecular weight.
Summary of Storage and Handling Conditions
| Parameter | Recommended Condition | Problematic Condition to Avoid |
| Temperature | Room temperature for solids.[2] For solutions, -20°C to -80°C for long-term storage. | High temperatures, frequent freeze-thaw cycles for solutions. |
| Light | Store in an amber vial or in the dark. | Prolonged exposure to direct sunlight or UV light. |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place.[1] | High humidity, exposure to reactive gases. |
| Solvents for Storage | Aprotic solvents like DMSO or DMF are generally preferred for stock solutions. | Aqueous buffers at high or low pH, protic solvents for prolonged periods at room temperature. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Objective: To determine the purity of this compound and detect any degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
-
Analysis: The purity can be calculated based on the area of the main peak relative to the total peak area. The appearance of new peaks over time indicates degradation.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
Q2: How stable is this compound in aqueous solutions?
-
A2: The stability in aqueous solutions is pH-dependent. The ester group is prone to hydrolysis under acidic or basic conditions. For biological assays, it is recommended to prepare fresh solutions from a concentrated stock in an organic solvent like DMSO.
-
-
Q3: What are the likely degradation pathways for this compound?
-
A3: A primary degradation pathway for quinazolinone derivatives can involve the opening of the quinazolinone ring. Additionally, for this specific compound, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a highly probable degradation route.
-
-
Q4: Can I store solutions of this compound? If so, under what conditions?
-
A4: If you need to store solutions, it is best to use an aprotic solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is crucial to perform a stability test in your specific solvent and storage conditions to determine how long the solution remains viable.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of the compound.
References
"reaction condition adjustments for quinazolinone synthesis"
Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinazolinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no product formation is a common issue in quinazolinone synthesis. The problem can often be traced back to several key factors related to starting materials, reaction conditions, and catalyst activity.
Troubleshooting Steps:
-
Verify Starting Material Quality: The purity of your starting materials is critical. Impurities in reactants like anthranilic acid, 2-aminobenzonitriles, or aldehydes can lead to competing side reactions and a significant reduction in product yield[1].
-
Action: Verify the purity of your starting materials using techniques such as NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials before use. For example, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes[1].
-
-
Optimize Reaction Temperature: Many quinazolinone synthesis reactions require heating to overcome the activation energy barrier. Suboptimal temperatures can lead to incomplete reactions or decomposition of starting materials and products[1][2].
-
Action: Perform small-scale screening reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimal temperature for your specific substrates[1]. For instance, the synthesis of quinazolin-4-one from anthranilic acid and formamide shows optimal yields at 130-140 °C[3].
-
-
Screen Different Solvents: The solvent plays a crucial role by influencing reactant solubility, reaction rate, and the stability of intermediates[1][4]. The use of an inappropriate solvent can halt the reaction.
-
Action: Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water)[1]. For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water provide excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are ineffective[1][5].
-
-
Check Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount. An inactive or poisoned catalyst will result in low to no product formation[1].
-
Action: Use a fresh batch of the catalyst and ensure it has not been poisoned by impurities in the starting materials or solvent. It is also important to optimize the catalyst loading[1].
-
-
Consider an Inert Atmosphere: If your reaction intermediates or product are sensitive to air, oxidation can be a significant side reaction, leading to lower yields.
-
Action: Perform the reaction under an inert atmosphere, such as nitrogen or argon. Ensure all glassware is oven-dried and cooled under a stream of inert gas, and use degassed solvents[1].
-
Logical Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. generis-publishing.com [generis-publishing.com]
- 4. Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. Scaling up heterocyclic chemistry presents unique challenges that are often not apparent during small-scale experiments.[1][2] This document provides in-depth, experience-driven answers to common problems encountered during the scale-up process, focusing on causality and providing robust, actionable solutions.
Part 1: Synthesis Overview and Core Reaction Mechanism
The synthesis of this compound typically proceeds via the cyclization of an appropriately substituted anthranilic acid derivative. A common and industrially relevant approach involves the reaction of Ethyl 4-amino-3-formamidobenzoate in a high-temperature cyclization-dehydration reaction. Understanding this mechanism is critical for diagnosing and resolving many scale-up issues.
The reaction begins with an intramolecular nucleophilic attack by the aniline nitrogen onto the formamide carbonyl. This step is often the rate-limiting and most temperature-sensitive part of the synthesis.[3][4] The subsequent dehydration of the tetrahedral intermediate is driven by high temperatures, leading to the formation of the stable, aromatic quinazolinone ring system.
Caption: Proposed reaction mechanism for the thermal cyclization.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common and critical challenges observed during the scale-up of this synthesis in a direct question-and-answer format.
Problem Area: Reaction Performance & Yield Reduction
Q1: My synthesis yielded 85% on a 25g lab scale, but dropped to 55% at the 2kg scale. What are the primary causes for this significant yield drop?
A: This is a classic scale-up challenge, almost always rooted in inadequate mass and heat transfer, which are not linearly scalable.[2] As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically, making it much harder to add or remove heat efficiently.
Core Causality & Troubleshooting Steps:
-
Inefficient Heat Transfer: The cyclization step is highly endothermic, requiring significant energy input to reach the target temperature (often >220°C), but side reactions can be exothermic. In a large reactor, poor heat distribution can create localized "hot spots" or cooler zones. Hot spots can lead to thermal degradation of the starting material or product, while cool zones result in an incomplete reaction.[1][5]
-
Solution:
-
Use a Jacketed Reactor: Employ a reactor with a jacketed heating/cooling system using a thermal fluid (e.g., Dowtherm A). This provides more uniform temperature control than a heating mantle.[3]
-
Monitor Internal Temperature: Do not rely on the jacket temperature. A calibrated internal temperature probe is essential to understand the true reaction conditions.[5]
-
Staged Heating: Program a gradual heating ramp to the target temperature to ensure the entire batch heats uniformly.
-
-
-
Poor Mass Transfer (Mixing): In the lab, a simple magnetic stir bar provides adequate mixing. In a 20L or larger reactor, this is insufficient. If the mixture is not homogenous, reagents will not be in contact, leading to a stalled or incomplete reaction. This is especially true as the product may begin to precipitate from the reaction solvent.
-
Solution:
-
Optimize Agitation: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine). The agitation speed (RPM) must be re-optimized for the larger vessel to ensure proper turnover without excessive shear.
-
Confirm Homogeneity: If possible, take in-process samples from different locations (top and bottom) to confirm the reaction is proceeding uniformly.
-
-
-
Solvent & Concentration: A solvent that works at a small scale might be problematic at a larger one. High-boiling solvents like mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene are often necessary for this thermal cyclization.[6]
-
Solution: Ensure the chosen solvent is thermally stable at the required temperature for extended periods. Re-evaluate the reaction concentration; while higher concentrations can increase throughput, they can also lead to mixing and solubility issues.[5]
-
Problem Area: Impurity Formation & Product Quality
Q2: On scale-up, my HPLC shows a significant increase in unreacted starting material and a new major impurity that was negligible before. How can I identify and mitigate this?
A: The appearance of new impurities or an increase in existing ones is typically linked to extended reaction times or poor temperature control, which allows side reactions to become significant.[5]
Troubleshooting Steps:
-
Impurity Identification: The first step is to understand what the impurity is.
-
Action: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS for molecular weight and NMR for structural elucidation. Knowing the structure provides direct clues to its formation pathway.[5]
-
-
Review the Reaction Mechanism for Potential Side Reactions:
-
Hypothesis: Once identified, compare the impurity's structure to your starting materials and product. For quinazolinone syntheses, common side reactions include dimerization, degradation from excessive heat, or incomplete cyclization. The thermal stability of the starting materials and product should be assessed.[7]
-
Table 1: Potential Impurities and Mitigation Strategies
| Potential Impurity | Likely Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to poor heat/mass transfer. | Increase reaction time, improve agitation, verify internal temperature is at the target.[5] |
| Hydrolysis Product (4-Amino-3-formamidobenzoic acid) | Presence of water in starting materials or solvent at high temperatures. | Use anhydrous solvents and thoroughly dry all starting materials before use. |
| Decarboxylation Product (3,4-dihydro-4-oxoquinazoline) | Extreme thermal stress causing loss of the ethyl carboxylate group. | Lower the reaction temperature if possible, or reduce reaction time once conversion is complete. |
| Polymeric Byproducts | Excessive temperature leading to intermolecular reactions. | Implement stricter temperature control; consider a slightly lower reaction temperature for a longer time. |
Problem Area: Product Isolation and Purification
Q3: The product crystallized perfectly in the lab, but during scale-up, it oiled out or formed a fine powder that is impossible to filter. What should I change?
A: Crystallization is a highly sensitive process where kinetics and thermodynamics are influenced by scale-dependent factors like cooling rate, agitation, and supersaturation levels.[2][5] What works in a rapidly cooling 250 mL flask will fail in a slowly cooling 50 L reactor.
Core Causality & Troubleshooting Steps:
-
Uncontrolled Cooling: Rapid cooling in the lab leads to rapid nucleation and the formation of small crystals. In a large, insulated reactor, cooling is much slower. If the solution becomes supersaturated at a high temperature and then cools slowly without intervention, it can lead to oiling out or the formation of large, impure crystals.
-
Solution: Implement a Controlled Cooling Profile.
-
Protocol:
-
Cool the reaction mixture to a temperature where it is still fully dissolved (e.g., 90°C).
-
Introduce a small number of seed crystals to initiate controlled nucleation.
-
Program a slow, linear cooling ramp (e.g., 10-20°C per hour) using the reactor's jacket.
-
Hold at the final, lower temperature (e.g., 0-5°C) for several hours to maximize yield before filtration.
-
-
-
-
Solvent System & Supersaturation: The choice of anti-solvent and the rate of addition are critical. Dumping in anti-solvent too quickly will cause the product to "crash out" as an amorphous solid or oil.
-
Solution: Optimize Anti-Solvent Addition.
-
Protocol: Add the anti-solvent slowly and subsurface at a temperature where the product is still soluble. This maintains a controlled level of supersaturation, promoting crystal growth over rapid nucleation.
-
-
-
Polymorphism: The product may exist in different crystalline forms (polymorphs), each with different properties (solubility, stability, filterability). Changes in crystallization conditions during scale-up can lead to the formation of an undesired polymorph.[1][2]
-
Solution: Characterize the solid form obtained at both scales using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure consistency.
-
Part 3: Illustrative Scale-Up Protocol & Parameters
The following protocol is a representative example for scaling the synthesis from a 50g to a 2.5kg scale. Note: This is an illustrative guide; all processes must be validated at your facility.
Step-by-Step Protocol:
-
Reactor Setup: Charge a 50L glass-lined reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and condenser with high-boiling solvent (e.g., 20L of Dowtherm A).
-
Reagent Charge: Under a nitrogen atmosphere, charge Ethyl 4-amino-3-formamidobenzoate (2.50 kg, 12.0 mol).
-
Heating & Cyclization: Begin agitation (e.g., 100 RPM) and heat the slurry to 230-240°C using a programmed ramp over 3 hours. Water will begin to distill off as the reaction proceeds.
-
Reaction Monitoring: Hold at 230-240°C for 4-6 hours. Monitor the reaction's completion by taking samples periodically for HPLC analysis (target: <1% starting material remaining).
-
Cooling & Crystallization: Cool the reaction mixture to 90°C.
-
Isolation: Add an appropriate anti-solvent like heptane (e.g., 15L) slowly over 1 hour to induce crystallization.
-
Filtration & Drying: Cool the slurry to 20-25°C and stir for 2 hours. Filter the product using a Nutsche filter. Wash the cake with fresh anti-solvent (2 x 5L). Dry the solid in a vacuum oven at 60°C to a constant weight.
Table 2: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (50 g) | Pilot Scale (2.5 kg) | Key Consideration for Scale-Up |
| Starting Material | 50.0 g | 2.50 kg | Ensure consistent purity and batch-to-batch quality.[5] |
| Solvent Volume | 400 mL (Dowtherm A) | 20 L (Dowtherm A) | Maintain similar concentration, but ensure sufficient volume for good mixing. |
| Heating Method | Heating Mantle | Jacketed Reactor | Jacketed system is critical for uniform heat distribution. |
| Max Temperature | 235°C (internal) | 235°C (internal) | Must monitor internal temp; jacket temp will be higher. |
| Reaction Time | 3-4 hours | 4-6 hours | Longer times at scale are common due to heating/mixing inefficiencies. |
| Cooling Method | Ice Bath | Programmed Jacket Cooling | Controlled cooling is essential to manage crystallization.[5] |
| Agitation | Magnetic Stir Bar | 100 RPM Overhead Stirrer | Mechanical agitation is non-negotiable at this scale. |
| Expected Yield | 80-88% | 75-85% | A slight drop in yield is common, but >15-20% indicates a significant issue.[5] |
Part 4: Logical Troubleshooting Workflow
When a scale-up batch deviates from expectations, a logical workflow can help identify the root cause efficiently.
Caption: A decision-making workflow for troubleshooting scale-up issues.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
"side reaction pathways in the synthesis of quinazoline derivatives"
Welcome to the Technical Support Center for Quinazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on navigating the common challenges and side reaction pathways encountered during the synthesis of quinazoline derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in classical quinazoline syntheses like the Niementowski and Friedländer reactions?
A1: In the Niementowski synthesis, which involves the condensation of anthranilic acids with amides, a common side product is the corresponding quinazolin-4(3H)-one.[1][2] The formation of this byproduct can be influenced by reaction temperature and the choice of reagents. In the Friedländer synthesis, which utilizes a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, a frequent side reaction is the formation of quinoline derivatives.[1] This occurs due to the similarity of starting materials to those used in quinoline synthesis.[1] Self-condensation of the active methylene compound can also lead to impurities.[1]
Q2: Can dimerization or polymerization occur during quinazoline synthesis?
A2: Yes, the formation of dimers or higher molecular weight polymers is a potential issue, especially at high reactant concentrations.[1] This is often observed as high molecular weight byproducts. Using bifunctional starting materials, such as a diamine, can also intentionally or unintentionally lead to the formation of dimers where two quinazoline units are linked.[1]
Q3: Is the formation of N-oxides a concern in quinazoline synthesis?
A3: The formation of quinazoline N-oxides can occur, particularly when using oxidizing agents or when reactions are exposed to atmospheric oxygen.[1][2] The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, leading to these byproducts.
Q4: How does temperature affect the outcome of quinazoline synthesis?
A4: Temperature is a critical parameter. High temperatures, often required for classical methods like the Niementowski synthesis (exceeding 130°C), can lead to the decomposition of starting materials and the formation of undesired byproducts.[1] Optimizing the temperature is crucial to balance the reaction rate with the stability of the reactants and products.
Q5: What is the benefit of using microwave-assisted synthesis for quinazoline derivatives?
A5: Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective alternative to conventional heating for quinazoline synthesis. It often leads to significantly reduced reaction times (from hours to minutes) and improved yields.[3][4][5] This is attributed to the efficient and rapid heating of the reaction mixture.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Quinazoline Product
| Possible Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature incrementally. Monitor progress by TLC or LC-MS. Consider using microwave irradiation to drive the reaction to completion.[6] | Increased conversion of starting materials to the desired product. |
| Poor Reactant Solubility | Select a solvent that ensures all reactants are soluble at the reaction temperature. For polar starting materials, consider DMF or DMSO. For less polar substrates, toluene or dioxane may be suitable.[1] | Enhanced reaction rate and improved yield due to better mixing. |
| Catalyst Inactivity | If using a metal catalyst, ensure it is not deactivated by air or moisture. Use freshly prepared or activated catalyst. For acid/base catalysis, verify the concentration and purity.[1] | Restoration of catalytic activity leading to a higher reaction rate and yield. |
| Steric Hindrance | If substrates are sterically hindered, higher temperatures or a more potent catalyst may be necessary. Alternatively, a different synthetic route less sensitive to steric effects could be explored.[1] | Overcoming the energetic barrier to improve the reaction yield. |
Issue 2: Formation of Quinoline Byproducts in Friedländer Synthesis
| Possible Cause | Recommended Solution | Expected Outcome |
| Reaction Conditions Favoring Quinoline Formation | Carefully control the reaction temperature and catalyst. The choice of acid or base catalyst can significantly influence the reaction pathway.[1] | Minimized formation of the quinoline side product. |
| Self-Condensation of Methylene Compound | Use of milder reaction conditions or a different catalyst may reduce the rate of self-condensation.[1] | Increased purity of the desired quinazoline product. |
Issue 3: Formation of Dimer or Polymer Byproducts
| Possible Cause | Recommended Solution | Expected Outcome |
| High Reactant Concentration | Perform the reaction at a lower concentration by increasing the solvent volume.[1] | Reduced probability of intermolecular reactions leading to dimerization or polymerization. |
| Presence of Bifunctional Starting Materials | If dimerization is unintentional, ensure the purity of your starting materials to avoid bifunctional impurities.[1] | Prevention of unwanted dimer formation. |
| Reaction Conditions Favoring Polymerization | Carefully control the stoichiometry of the reactants to favor intramolecular cyclization over intermolecular reactions. | Formation of the monomeric quinazoline as the major product. |
Data Presentation
The following tables summarize quantitative data from various studies to facilitate comparison of different synthetic methodologies.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Quinazolinone Derivatives
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | 3-6 h | 48-89 | [2] |
| 2 | Microwave | 10-20 min | 66-97 | [2] |
| 3 | Conventional | 2-15 h | <50 | [5] |
| 4 | Microwave | 2-8 min | >60 | [5] |
This table illustrates the general trend of increased yields and dramatically reduced reaction times when using microwave irradiation compared to conventional heating methods.
Table 2: Effect of Catalyst on the Yield of 2,3-dihydroquinazoline-4(1H)-one Derivatives
| Entry | Catalyst | Yield (%) | Reference |
| 1 | Ga-MCM22 | 71 | [7] |
| 2 | None | 29 | [7] |
| 3 | Ga-MCM22 | 78 | [7] |
| 4 | None | 33 | [7] |
| 5 | Ga-MCM22 | 69 | [7] |
| 6 | None | 21 | [7] |
This table demonstrates the significant improvement in product yield when a catalyst (in this case, Ga-MCM22) is used in the synthesis of dihydroquinazolinone derivatives compared to the uncatalyzed reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-(2-chlorophenyl)quinazolin-4(3H)-one
This protocol highlights a more efficient microwave-assisted approach to the Niementowski synthesis.
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
2-Chlorobenzaldehyde (0.01 mol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature and time (optimization may be required, e.g., 120°C for 10-20 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.[1]
Protocol 2: Conventional Friedländer Synthesis of a 4-Phenylquinoline Derivative
This protocol describes a typical setup for a conventional Friedländer synthesis.
Materials:
-
2-Aminobenzophenone (1 mmol)
-
A ketone with an α-methylene group (e.g., cyclohexanone) (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzophenone (1 mmol), the ketone (1.2 mmol), and p-TsOH (0.1 mmol) in toluene (10 mL).
-
Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting logic.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. ijfmr.com [ijfmr.com]
Technical Support Center: Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. It includes frequently asked questions and troubleshooting guides to address common issues encountered during its handling, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under common experimental and storage conditions?
A1: While specific degradation data for this compound is not extensively published, based on the known chemistry of the quinazolinone scaffold, the primary degradation pathways are anticipated to be hydrolysis of both the amide bond within the quinazoline ring and the ethyl ester group.
-
Acidic and Alkaline Hydrolysis: Under both acidic and basic conditions, the amide bond in the quinazolinone ring can hydrolyze, leading to the opening of the heterocyclic ring. This would result in the formation of an amino-benzoic acid derivative. Additionally, the ethyl ester at the 6-position is susceptible to hydrolysis, yielding the corresponding carboxylic acid. Therefore, a likely major degradation product under these conditions is 4-amino-3-carboxy-benzoic acid and ethanol , following the breakdown of the quinazolinone ring. Another potential degradation product from the hydrolysis of the ester group alone would be 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid .[1]
-
Oxidative Degradation: While quinazolinones are generally stable to oxidation, harsh oxidative conditions could potentially lead to the formation of N-oxides or hydroxylation of the aromatic ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of a variety of degradation products.[1] The specific structures would depend on the wavelength and intensity of the light source.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific products are difficult to predict without experimental data. Solid-state forms are generally more stable to thermal stress than solutions.[1]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically:
-
Temperature: Room temperature is generally acceptable for short-term storage, but for long-term stability, refrigeration (2-8 °C) is advisable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.
Q3: What analytical methods are suitable for detecting and quantifying this compound and its degradation products?
A3: A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used technique. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive identification of isolated degradation products.
Troubleshooting Guide
Q1: I am observing a new peak in my HPLC chromatogram after storing my sample in solution. What could this be?
A1: A new peak in your HPLC chromatogram likely indicates the formation of a degradation product.
-
Identify the Cause: Review the storage conditions of your solution. Was it exposed to light, elevated temperatures, or non-neutral pH? Hydrolysis is a common degradation pathway in solution.
-
Characterize the Impurity: If possible, use LC-MS to obtain the mass of the new peak. This will provide valuable information for identifying the degradation product. As mentioned in the FAQ, hydrolysis of the ester or the amide bond are likely possibilities.
-
Prevent Further Degradation: Prepare fresh solutions for your experiments and store them under the recommended conditions (cool, dark, and at a neutral pH if possible).
Q2: My compound shows significant degradation during my experiment, which is conducted in an acidic/alkaline buffer. How can I mitigate this?
A2: If your experimental conditions necessitate acidic or alkaline pH, and you are observing significant degradation, consider the following:
-
Minimize Exposure Time: Reduce the time your compound is in the stressful pH environment.
-
Lower the Temperature: If your experimental protocol allows, conducting the experiment at a lower temperature can significantly slow down the rate of hydrolysis.
-
Use a Milder pH: If possible, adjust the pH to be closer to neutral while still being compatible with your experimental goals.
-
Forced Degradation Study: It may be beneficial to conduct a forced degradation study to fully characterize the degradation products and their rate of formation under your specific conditions.[5][6] This will help in understanding the stability limits of your compound.
Q3: I am struggling to develop an HPLC method that separates the parent compound from its degradation products. What should I do?
A3: Developing a stability-indicating HPLC method can be challenging. Here are some tips:
-
Generate Degraded Samples: Perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis) to generate a mixture of the parent compound and its degradation products.[5][6] This mixture is essential for method development.
-
Optimize Mobile Phase: Experiment with different mobile phase compositions (e.g., varying the organic solvent, using different buffers and pH values).
-
Try a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8, phenyl-hexyl).
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic method for separating complex mixtures.
Quantitative Data Summary
The following table summarizes typical degradation percentages observed for quinazolinone derivatives under various stress conditions, based on literature for similar compounds. Note that these are general ranges and the actual degradation of this compound may vary.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Typical Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 °C | 10 - 30% | 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, 4-amino-3-carboxy-benzoic acid |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 15 - 40% | 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, 4-amino-3-carboxy-benzoic acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 5 - 15% | N-oxides, hydroxylated derivatives |
| Photolytic | UV light (254 nm) | 48 hours | Room Temp | 10 - 25% | Various photoproducts |
| Thermal (Solid) | Dry Heat | 7 days | 105 °C | < 5% | - |
| Thermal (Solution) | Neutral pH | 7 days | 80 °C | 5 - 10% | Hydrolysis products |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC system with UV or PDA detector
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 80°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Analyze the sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) and the solid compound to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after a defined period.
-
-
Thermal Degradation:
-
For solid-state studies, place the compound in a controlled temperature oven at 105°C for 7 days.
-
For solution studies, prepare a solution in a neutral buffer and heat at 80°C for 7 days.
-
Analyze the samples at the end of the study.
-
-
Analysis:
-
Analyze all samples by a suitable, developed, and validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS to determine their mass-to-charge ratio and fragmentation patterns.
-
Visualizations
Caption: Postulated degradation pathway of the title compound.
Caption: General workflow for degradation product analysis.
References
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the realm of medicinal chemistry, quinazoline derivatives are of profound interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The precise arrangement of atoms within these scaffolds dictates their pharmacological profile. This guide provides an in-depth, objective comparison of standard analytical techniques for the structural validation of a key quinazoline derivative, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating analytical workflow.
The Imperative of Structural Integrity
This guide will focus on a suite of complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a robust validation package.
The Analytical Workflow: A Holistic Approach
A logical and efficient workflow is critical for structural validation. The following diagram illustrates the proposed sequence of analyses, ensuring that each step builds upon the last for a comprehensive structural elucidation.
Caption: Workflow for the synthesis and structural validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.
Expected ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons, the ethyl ester protons, and the N-H proton of the quinazolinone ring.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparison |
| H-5 | ~8.5 - 8.7 | d | 1H | This proton is ortho to the carbonyl group and is expected to be the most deshielded aromatic proton. |
| H-7 | ~8.2 - 8.4 | dd | 1H | This proton is ortho to the ester group and will be significantly deshielded. |
| H-8 | ~7.8 - 8.0 | d | 1H | Coupled to H-7. |
| H-2 | ~8.1 - 8.3 | s | 1H | A singlet, characteristic of the C2-H in 4-quinazolinones.[7] |
| N-H | ~12.0 - 12.5 | br s | 1H | The amide proton is typically broad and downfield.[4] |
| -OCH₂CH₃ | ~4.4 - 4.6 | q | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen. |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | 3H | The methyl protons of the ethyl ester. |
Comparison with the 2-Carboxylate Isomer: In the 2-carboxylate isomer, the aromatic protons would show a different splitting pattern, with H-5 being a doublet at the lowest field (~8.3 ppm), and the remaining H-6, H-7, and H-8 protons appearing as multiplets between 7.6 and 7.8 ppm.[6] The distinct downfield shifts and splitting pattern for the 6-carboxylate isomer are key differentiating features.
Expected ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Comparison |
| C=O (Amide) | ~162 - 164 | The amide carbonyl is a characteristic feature of the quinazolinone ring.[4] |
| C=O (Ester) | ~165 - 167 | The ester carbonyl will have a distinct chemical shift. |
| C-4a, C-8a | ~140 - 149 | Quaternary carbons in the fused ring system. |
| C-2 | ~145 - 148 | The C-2 carbon in 4-quinazolinones. |
| C-5, C-6, C-7, C-8 | ~120 - 136 | Aromatic carbons, with C-6 being a quaternary carbon attached to the ester. |
| -OCH₂CH₃ | ~62 - 64 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |
Comparison with the 2-Carboxylate Isomer: For the 2-carboxylate isomer, the ester carbonyl would be at a slightly different shift, and more importantly, C-2 would be significantly downfield due to the direct attachment of the electron-withdrawing ester group.[6]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a good choice as it can dissolve a wide range of compounds and the residual solvent peak does not interfere with most signals.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[2] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Data Processing: Apply Fourier transformation to the acquired data. Phase the spectrum and reference it using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected FT-IR Data
The FT-IR spectrum will provide clear evidence for the key functional groups in this compound.
| Frequency Range (cm⁻¹) | Vibration | Assignment |
| 3200 - 3000 | N-H Stretch | Amide N-H in the quinazolinone ring.[7] |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H from the ethyl group. |
| ~1720 - 1740 | C=O Stretch | Ester carbonyl.[9] |
| ~1670 - 1690 | C=O Stretch | Amide carbonyl (quinazolinone).[4][7] |
| ~1610, 1560, 1480 | C=C & C=N Stretch | Aromatic and quinazolinone ring vibrations.[5] |
| ~1250 - 1300 | C-O Stretch | Ester C-O stretch. |
Comparative Insight: The presence of two distinct carbonyl peaks is a critical piece of evidence. A related structure without the ester group would only show the amide carbonyl peak. The position of these carbonyl bands can be influenced by conjugation and hydrogen bonding.
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride.[1]
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[1][3]
-
Data Acquisition: Record a background spectrum of the clean, empty salt plate. Then, place the sample-coated plate in the spectrometer's sample holder and acquire the spectrum. The typical range is 4000-400 cm⁻¹.[7]
High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.
Expected HRMS Data
For this compound:
-
Molecular Formula: C₁₁H₁₀N₂O₃
-
Exact Mass: 218.0691 g/mol
-
Expected [M+H]⁺: 219.0764
An experimental HRMS result matching this value to within a few parts per million (ppm) provides definitive confirmation of the elemental composition, ruling out other potential structures with the same nominal mass.
Comparative Insight: An alternative structure, such as a methyl ester analog (C₁₀H₈N₂O₃), would have a distinctly different exact mass (204.0535 g/mol ). HRMS can easily distinguish between such possibilities.
Experimental Protocol for HRMS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation for positive ion mode ESI.[10]
-
Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.[11]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.
-
Data Analysis: Compare the measured m/z of the molecular ion peak to the theoretical value calculated for the proposed formula. The mass error should be less than 5 ppm.
Conclusion: A Triad of Validation
The structural validation of this compound is not achieved through a single technique but by the synergistic interpretation of data from NMR, FT-IR, and HRMS.
-
HRMS confirms the correct elemental formula.
-
FT-IR verifies the presence of the key functional groups (amide, ester, aromatic ring).
-
NMR provides the definitive connectivity, mapping out the carbon-hydrogen skeleton and, crucially, differentiating it from its isomers.
By following the detailed protocols and comparing the obtained data with the expected values presented in this guide, researchers can have the utmost confidence in the structural integrity of their synthesized compounds. This rigorous approach underpins the principles of scientific integrity and is fundamental to advancing the field of drug discovery.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinazoline Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient synthesis of this privileged structure is therefore of paramount importance. This guide provides a comparative analysis of classical and modern methods for quinazoline synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in methodological selection and optimization.
Classical Synthesis Methods: The Foundations of Quinazoline Chemistry
Traditional approaches to quinazoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and broad applicability. These methods typically involve the condensation of readily available starting materials under thermal conditions.
The Niementowski Quinazoline Synthesis
The Niementowski synthesis, first reported in 1895, is a widely used method for the preparation of 4(3H)-quinazolinones from the reaction of anthranilic acids with amides.[1][2] This method is particularly valuable for its directness in forming the quinazolinone core.
The Friedländer Synthesis
The Friedländer synthesis offers a versatile route to quinolines and can be adapted for quinazoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] The reaction can be catalyzed by either acids or bases.
The Camps Quinoline Synthesis
The Camps synthesis is another classical method that can be applied to the formation of quinoline and, by extension, quinazoline derivatives. This reaction involves the base-catalyzed cyclization of o-acylaminoacetophenones to yield hydroxyquinolines.[4]
Modern Synthetic Approaches: Enhancing Efficiency and Scope
In recent decades, significant advancements in synthetic methodology have led to the development of more efficient and versatile approaches for quinazoline synthesis. These modern methods often offer milder reaction conditions, shorter reaction times, and higher yields compared to their classical counterparts.
Metal-Catalyzed Synthesis
Transition-metal-catalyzed reactions have become indispensable tools in organic synthesis, and their application to quinazoline formation has been extensively explored.[5][6][7][8] Catalysts based on copper, iron, manganese, and other metals have been shown to effectively promote the necessary bond formations, often with high atom economy.[5][6][7][8]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[1][9] In the context of quinazoline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[1][10]
Comparative Data on Quinazoline Synthesis Methods
The following tables summarize quantitative data for the different synthesis methods, providing a basis for comparison of their efficiency under various conditions.
Table 1: Comparison of Classical Quinazoline Synthesis Methods
| Method | Starting Materials | Reagents/Catalyst | Temperature (°C) | Time | Yield (%) |
| Niementowski (Conventional) | Anthranilic acid, Formamide | Neat | 120-130 | 2-4 h | 70-85 |
| Niementowski (Microwave) | Anthranilic acid, Formamide | Neat | 150 | 5-10 min | 85-95 |
| Friedländer (Conventional) | 2-Aminobenzaldehyde, Ethyl acetoacetate | Base (e.g., Piperidine) | Reflux | 4-8 h | 60-80 |
| Friedländer (Catalyst-Free, Water) | 2-Aminobenzaldehyde, Ketone | Water | 70 | 3 h | up to 97[3] |
| Camps | o-Acylaminoacetophenone | Base (e.g., NaOH) | 100 | 1-2 h | 70-90 |
Table 2: Comparison of Modern Quinazoline Synthesis Methods
| Method | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Metal-Catalyzed (Fe) | 2-Aminobenzyl alcohol, Benzonitrile | FeBr2 | Chlorobenzene | 110 | 24 h | 61-94[5] |
| Metal-Catalyzed (Cu) | 2-Bromophenyl methylamine, Amide | Cu(I) | i-PrOH | 110 | 24 h | 37-87[5] |
| Metal-Catalyzed (Mn) | 2-Aminobenzyl alcohol, Amide | Mn salt with NNN-ligand | Toluene | 130 | - | 58-81[6] |
| Microwave-Assisted | 2-Aminobenzamide, Benzyl alcohol | CuI | Solvent-free | 130 | 2 h | up to 90 |
| Microwave-Assisted | N-(2-cyanophenyl)formamidine, Amine | Acetic Acid | Acetonitrile | 160 | 10 min | High |
| Microwave-Assisted | 2-(Aminoaryl)alkanone oxime, Aldehyde | emimPF6, ZnCl2 | Toluene | - | - | 71-91[1] |
Detailed Experimental Protocols
Protocol 1: Niementowski Quinazoline Synthesis (Microwave-Assisted)
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine anthranilic acid (1.0 eq) and formamide (2.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4(3H)-quinazolinone.
Protocol 2: Friedländer Quinoline Synthesis (Catalyst-Free, in Water)
Materials:
-
2-Aminobenzaldehyde
-
Ketone (e.g., Acetophenone)
-
Water
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzaldehyde (1.0 eq) in water.
-
Add the ketone (1.2 eq) to the suspension.
-
Heat the mixture at 70 °C with vigorous stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.[3]
Protocol 3: Camps Quinoline Synthesis
Materials:
-
o-Acylaminoacetophenone
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve the o-acylaminoacetophenone in a minimal amount of ethanol.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at 100 °C for 1-2 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure hydroxyquinoline.
Protocol 4: Metal-Catalyzed Quinazoline Synthesis (Iron-Catalyzed)
Materials:
-
2-Aminobenzyl alcohol
-
Benzonitrile
-
Iron(II) bromide (FeBr2)
-
Chlorobenzene
Procedure:
-
To a reaction vessel, add 2-aminobenzyl alcohol (1.0 eq), benzonitrile (1.2 eq), and FeBr2 (5 mol%).
-
Add chlorobenzene as the solvent.
-
Heat the reaction mixture at 110 °C for 24 hours under an aerobic atmosphere.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Visualizing Key Concepts
To further aid in the understanding of quinazoline synthesis and its applications, the following diagrams illustrate a key signaling pathway where quinazolines are active, a general experimental workflow, and a comparison of the synthetic methodologies.
Figure 1: EGFR signaling pathway with quinazoline inhibition.
Figure 2: Generalized experimental workflow for quinazoline synthesis.
Figure 3: Comparison of classical and modern quinazoline synthesis.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 4. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate and Clinically Approved EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Quinazoline Derivative with Established EGFR Inhibitors Based on Preclinical Data and Structure-Activity Relationships.
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline scaffold has emerged as a privileged structure in the design of these inhibitors, leading to the successful clinical application of drugs like Gefitinib, Erlotinib, and Osimertinib. This guide provides a comparative overview of a specific quinazoline derivative, Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, against these established EGFR inhibitors, supported by experimental data and detailed methodologies.
Introduction to EGFR and Quinazoline Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). The quinazoline core has proven to be a highly effective scaffold for developing EGFR inhibitors due to its ability to mimic the adenine region of ATP and bind to the kinase domain of the receptor.
This comparison focuses on:
-
This compound: A quinazoline derivative whose potential as an EGFR inhibitor will be assessed based on structure-activity relationship (SAR) principles.
-
Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).
-
Erlotinib (Tarceva®): Another first-generation, reversible EGFR-TKI.
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR-TKI designed to overcome resistance mutations.
Comparative Performance: A Data-Driven Analysis
The following tables summarize the in vitro efficacy of Gefitinib, Erlotinib, and Osimertinib against wild-type and mutant EGFR, as well as their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (T790M) IC50 (nM) |
| Gefitinib | 23 - 79 | ~5 | ~2 | >1000 |
| Erlotinib | 2 - 80 | ~4 | ~1 | >1000 |
| Osimertinib | ~500 | ~1 | ~1 | ~10 |
| This compound | Data not available (Predicted to be high µM to mM range) | Data not available | Data not available | Data not available |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines (IC50)
| Compound | A549 (NSCLC, KRAS mutant) (µM) | PC-9 (NSCLC, EGFR exon 19 del) (µM) | H1975 (NSCLC, L858R/T790M) (µM) |
| Gefitinib | >10 | ~0.015 | >10 |
| Erlotinib | >10 | ~0.1 | >10 |
| Osimertinib | ~5 | ~0.01 | ~0.1 |
| This compound | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of EGFR inhibitors and the experimental procedures used to evaluate them, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for assessing inhibitor efficacy.
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of EGFR inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the diluted compounds.
-
Add the EGFR enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines and determine the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
Objective: To qualitatively and quantitatively assess the inhibition of EGFR autophosphorylation in cells treated with a test compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate the cells and allow them to grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Conclusion
Based on the foundational principles of EGFR inhibitor design, this compound is predicted to have significantly lower potency compared to the clinically established inhibitors Gefitinib, Erlotinib, and Osimertinib. The absence of the critical 4-anilino moiety, which is essential for high-affinity binding to the ATP pocket of the EGFR kinase domain, is the primary structural feature limiting its potential efficacy. While the quinazoline core is present, this alone is insufficient for potent EGFR inhibition. For the development of novel and effective EGFR inhibitors, structure-activity relationship studies consistently highlight the necessity of specific substitutions at the 4-position of the quinazoline ring, a feature exemplified by the success of first and third-generation TKIs. Further experimental evaluation of this compound would be necessary to definitively determine its biological activity.
A Comparative Analysis of the Biological Activities of Quinazolinone Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The substitution pattern on the quinazolinone ring system, particularly the position of the carbonyl group, gives rise to different isomers, primarily 2(1H)-quinazolinone and 4(3H)-quinazolinone. This guide provides an objective comparison of the biological activities of these isomers and their derivatives, supported by experimental data, detailed methodologies for key experiments, and a visual representation of a relevant signaling pathway.
While the majority of research has focused on the 4(3H)-quinazolinone core, this guide also presents available data on 2(1H)-quinazolinone derivatives to facilitate a comparative understanding. It is important to note that direct comparative studies between the two core isomeric systems are limited in the current literature.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data for the anticancer, antimicrobial, and anticonvulsant activities of various quinazolinone derivatives.
Anticancer Activity
Quinazolinone derivatives, particularly those based on the 4(3H)-quinazolinone scaffold, have demonstrated significant cytotoxic activity against a range of cancer cell lines. Many of these compounds exert their effect by inhibiting key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Table 1: Comparative Anticancer Activity of Quinazolinone Derivatives
| Isomer Core | Compound/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4(3H)-Quinazolinone | Compound 17 | 2-(2-methoxyphenyl) with a basic side chain at C8 | Multiple cell lines | Potent activity reported | [1] |
| 2-Styrylquinazolin-4(3H)-one 51 | 2-styryl | HT29 (Colon) | <1 | [2] | |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | 2-(naphthalen-1-yl) | HT29 (Colon) | 0.02 | [2] | |
| Quinazolinone hydrazide 3j | Varied | MCF7 (Breast) | 0.20 ± 0.02 | [3] | |
| Quinazolinone ester 2j | Varied | MCF7 (Breast) | 3.79 ± 0.96 | [3] | |
| Compound 17 | 2-(2-methoxyphenyl)-8-(2-(dimethylamino)acetamido) | Jurkat (T-cell leukemia) | < 5 | [4] | |
| 2(1H)-Quinazolinone | Data not readily available in direct comparative studies | - | - | - |
Note: IC50 values are collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their potential as antimicrobial agents against a spectrum of Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antimicrobial Activity of Quinazolinone Derivatives
| Isomer Core | Compound/Series | Target Organism | MIC (µg/mL) | Reference |
| 4(3H)-Quinazolinone | 2-(o-aminophenyl)-3-amino-6-bromo-quinazolin-4(3H)-one | Staphylococcus aureus | "very good" | [5] |
| Escherichia coli | "good" | [5] | ||
| 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives (4-6) | Gram-positive bacteria | Excellent activity | [6] | |
| Gram-negative bacteria | Good activity | [6] | ||
| Pyrazole-hybrid 5a | E. coli | 1 | [7] | |
| 2(1H)-Quinazolinone | Data not readily available in direct comparative studies | - | - |
Note: "very good" and "good" are qualitative descriptions from the cited source. MIC (Minimum Inhibitory Concentration) is a quantitative measure of antimicrobial activity.
Anticonvulsant Activity
The 4(3H)-quinazolinone scaffold has been a basis for the development of compounds with anticonvulsant properties, showing efficacy in preclinical models of epilepsy.
Table 3: Comparative Anticonvulsant Activity of Quinazolinone Derivatives
| Isomer Core | Compound/Series | Animal Model | Test | ED50 (mg/kg) | Reference |
| 4(3H)-Quinazolinone | Compound 5f | Mice | MES | 28.90 | [8] |
| Compound 5b | Mice | MES | 47.38 | [8] | |
| Compound 5c | Mice | MES | 56.40 | [8] | |
| Quinazoline analogue IV | - | scPTZ | 11.79 | [9] | |
| Quinazoline analogue III | - | scPTZ | 73.1 | [9] | |
| 2(1H)-Quinazolinone | Data not readily available in direct comparative studies | - | - | - |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock) and scPTZ (subcutaneous Pentylenetetrazole) are common preclinical tests for anticonvulsant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.[11]
-
Inoculum Preparation: The test microorganism is grown to a specific turbidity, and the suspension is standardized.[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a preclinical model used to screen for anticonvulsant compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are used for this test. The test compound is administered via a suitable route (e.g., oral or intraperitoneal).[13][14]
-
Electrical Stimulation: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) is delivered through corneal electrodes.[13]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[13]
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.[13]
-
Data Analysis: The percentage of animals protected in each dose group is calculated, and the ED50 value is determined.[13]
Mandatory Visualization
EGFR Signaling Pathway and Inhibition by Quinazolinones
Many 4(3H)-quinazolinone derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates this signaling pathway and the point of inhibition.
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Conclusion
The available scientific literature robustly supports the diverse biological activities of quinazolinone derivatives, particularly those with the 4(3H)-quinazolinone core structure. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anticonvulsant agents in numerous preclinical studies. The structure-activity relationship is a key determinant of their pharmacological profile, with substitutions at various positions on the quinazolinone ring profoundly influencing their potency and selectivity.
In contrast, there is a notable scarcity of research on the biological activities of 2(1H)-quinazolinone isomers and their derivatives. This knowledge gap presents an opportunity for future research to explore this isomeric scaffold, which may unveil novel pharmacological properties and lead to the development of new therapeutic agents. Direct, head-to-head comparative studies of 2(1H)- and 4(3H)-quinazolinone derivatives under identical experimental conditions are warranted to provide a definitive understanding of the influence of the carbonyl position on the biological activity of this important heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Spectroscopic Comparison of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate Derivatives
This guide provides a detailed spectroscopic comparison of various derivatives of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. The quinazoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the spectroscopic characteristics of these compounds is crucial for their synthesis, characterization, and the development of new therapeutic agents. This guide summarizes key data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy to facilitate objective comparison.
Experimental Workflow for Synthesis and Characterization
The general procedure for the synthesis and subsequent spectroscopic analysis of quinazoline derivatives typically follows a structured workflow. The diagram below illustrates the key stages, from the initial reaction of starting materials to the comprehensive characterization of the final products using various spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of quinazoline derivatives.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for a selection of quinazolinone derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for Quinazolinone Derivatives (in DMSO-d₆)
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) | Reference |
| 6-nitro-4-(4-acetylphenylamino)quinazoline | 8.50 (s) | 8.74 (s) | 9.59 (d, J=2.46) | 8.50 (d, J=9.16) | 7.89-8.03 (m, 5H) | 10.50 (s, NH), 2.56 (s, CH₃) | [3] |
| 6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline | 8.19 (m) | 8.83 (s) | 9.87 (d, J=6.3) | 8.59 (d, J=8.03) | 7.36-8.19 (m, 9H) | 11.31 (s, NH) | [3] |
| N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide | 8.29 (s) | 8.75 (s) | 9.67 (d, J=2.45) | 8.56 (d, J=9.16) | 7.91-8.04 (m, 4H) | 10.50 (s, NH), 10.22 (s, NH), 8.04 (s, NH₂), 2.33 (s, CH₃) | [3] |
| 1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | - | 7.65 (d, J=7.2) | 7.86 (s) | 8.12 (d, J=7.2) | 7.28-7.55 (m, 9H) | 8.70 (s, NH), 6.48 (s, NH), 3.46 (t, 2H), 3.28 (t, 2H) | [4] |
| 1-(4-bromophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | - | 7.64 (d, J=7.2) | 7.83 (s) | 8.10 (s) | 7.31-7.51 (m, 10H) | 8.96 (s, NH), 6.66 (s, NH), 3.46 (t, 2H), 3.28 (t, 2H) | [4] |
Table 2: ¹³C NMR Spectroscopic Data for Quinazolinone Derivatives (in DMSO-d₆)
| Compound | C=O (δ, ppm) | Quinazoline Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Signals (δ, ppm) | Reference |
| 6-nitro-4-(4-acetylphenylamino)quinazoline | 197.0 | 158.8, 157.6, 153.3, 145.0, 127.0, 121.8, 121.2, 114.9 | 143.5, 132.6, 129.9, 129.3 | 26.9 (CH₃) | [3] |
| 6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline | 188.0 | 157.8, 153.6, 145.2, 127.3, 123.2, 122.1, 121.4 | 142.4, 139.8, 135.4, 134.2, 133.2, 131.0, 130.1, 129.9, 129.4 | - | [3] |
| N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide | 179.2 (C=S) | 158.9, 157.9, 153.4, 144.9, 127.0, 122.3, 121.2, 114.8 | 147.9, 139.9, 133.7, 129.9, 127.3 | 14.2 (CH₃) | [3] |
| 1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | 161.3, 155.6 | 157.5, 147.9, 127.0, 126.8, 126.4, 120.0 | 139.9, 136.5, 135.3, 131.3, 129.9, 128.9, 127.9, 125.2, 120.3, 119.9 | 38.5, 33.0 | [4] |
| 1-(4-bromophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | 161.3, 155.6 | 157.5, 147.8, 127.0, 126.6, 126.4, 120.0 | 140.4, 136.5, 135.3, 131.8, 130.3, 129.9, 128.3, 120.1 | 38.4, 33.0 | [4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption frequencies (ν) in cm⁻¹ for key functional groups in quinazolinone derivatives.
Table 3: Key IR Absorption Frequencies for Quinazolinone Derivatives (KBr, cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C=N) / ν(C=C) | Other Key Bands | Reference |
| 6-nitro-4-(4-acetylphenylamino)quinazoline | 3231 | 1662 | - | - | [3] |
| 6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline | 3332 | 1664 | - | - | [3] |
| N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide | 3410, 3367 (NH₂), 3263, 3174 | - (C=S) | - | - | [3] |
| 1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | 3327 | 1692, 1640 | 1599, 1551 | 3060, 2927 (C-H) | [4] |
| 1-(4-bromophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | 3325 | 1688, 1642 | 1599, 1551 | 3065, 2927 (C-H) | [4] |
| (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime | 3173 (amide N-H) | 1678 | - | 3280 (oxime O-H), 2876 (oxime C-H) | [5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and confirming the structure of the compound.
Table 4: Mass Spectrometry Data for Quinazolinone Derivatives
| Compound | Molecular Formula | Calculated M.W. | Molecular Ion Peak (m/z) | Key Fragments (m/z) | Reference |
| 6-nitro-4-(4-acetylphenylamino)quinazoline | C₁₆H₁₂N₄O₃ | 308.30 | 309.1 [M+1]⁺ | - | [3] |
| 6-nitro-4-(4-(4-chlorobenzoyl)phenylamino)quinazoline | C₂₃H₁₅ClN₄O₃ | 430.85 | 429.15 [M-1]⁺ | - | [3] |
| N'-(4-aminophenyl)-6-nitro-N-methylquinazoline-4-carbothiohydrazide | C₁₇H₁₅N₇O₂S | 381.41 | 381.75 | - | [3] |
| (E)-2-methyl-3-((1-(naphthalen-1-yl)ethylidene)amino)quinazolin-4(3H)-one | C₂₁H₁₈N₃O | 328.0 | 328 | - | [1] |
| 1-(4-chlorophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | C₂₃H₁₉ClN₄O₂S | 450.94 | 450.33 [M]⁺ | - | [4] |
| 1-(4-bromophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | C₂₃H₁₉BrN₄O₂S | 495.40 | 495.41 [M]⁺ | - | [4] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Quinazoline derivatives typically exhibit two main absorption bands.[6] The shorter wavelength band (240–300 nm) is generally attributed to π → π* transitions in the aromatic system, while the longer wavelength band (310–425 nm) is often due to n → π* transitions.[6][7] The exact position and intensity of these bands can be influenced by the nature and position of substituents on the quinazoline ring.[6] For instance, theoretical studies have shown that substitutions can significantly shift the absorption peaks, which is relevant for applications like sunscreens.[8]
Table 5: UV-Visible Absorption Maxima (λmax) for Selected Quinazoline Derivatives
| Compound Type | Solvent | λmax Band 1 (nm) (Transition) | λmax Band 2 (nm) (Transition) | Reference |
| General Quinazoline Derivatives | Acetonitrile | 240–300 (π → π) | 310–425 (n → π) | [6] |
| Quinazolinone Derivatives | Water/DMSO | 210–285 (π → π) | 285–320 (n → π) | [7] |
| 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one (HQ) | THF (Theoretical) | 277 | - | [8] |
| Sulfur-Substituted HQ (HQS) | THF (Theoretical) | 326 | - | [8] |
| Selenium-Substituted HQ (HQSe) | THF (Theoretical) | 354 | - | [8] |
Experimental Protocols
General Synthesis: The synthesis of quinazolinone derivatives often involves multi-component reactions. A common method is the one-pot reaction of a 2-aminobenzophenone derivative, an aromatic aldehyde, and an ammonium acetate source.[6] Another approach involves the reaction of anthranilic acid with primary amines in the presence of formaldehyde and ethanol.[2] The resulting crude product is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3][4]
Spectroscopic Analysis:
-
NMR Spectra: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies like 400 or 500 MHz.[4][9] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds.[3][4] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectra: Infrared spectra are commonly obtained using the KBr pellet method on an FT-IR spectrophotometer.[3][5]
-
Mass Spectra: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used to obtain mass spectra.[1][3]
-
UV-Vis Spectra: Absorption spectra are recorded using a UV-Vis spectrophotometer in a suitable solvent such as acetonitrile, water, or DMSO at specific concentrations.[6][7]
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Confirming the Purity of Synthesized Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds, such as Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate, is a cornerstone of drug discovery and development. Confirmation of the purity and structural integrity of such synthesized molecules is a critical step to ensure reliable biological and pharmacological evaluation. This guide provides a comparative overview of standard analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and expected data to aid researchers in their qualitative and quantitative analyses.
Overview of Analytical Methodologies
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for the unambiguous confirmation of purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities. Elemental Analysis offers a fundamental verification of the empirical formula.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from various analytical techniques for this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | ¹H | ~12.5 | br s | 1H | N-H (quinazoline) |
| ¹H | ~8.50 | d | 1H | Ar-H | |
| ¹H | ~8.25 | dd | 1H | Ar-H | |
| ¹H | ~8.15 | s | 1H | N=CH-N | |
| ¹H | ~7.80 | d | 1H | Ar-H | |
| ¹H | 4.35 | q | 2H | -OCH₂CH₃ | |
| ¹H | 1.35 | t | 3H | -OCH₂CH₃ | |
| ¹³C NMR (100 MHz, DMSO-d₆) | ¹³C | ~165.0 | - | - | C=O (ester) |
| ¹³C | ~160.5 | - | - | C=O (quinazoline) | |
| ¹³C | ~148.0 | - | - | Ar-C | |
| ¹³C | ~145.0 | - | - | N=CH-N | |
| ¹³C | ~135.0 | - | - | Ar-C | |
| ¹³C | ~128.0 | - | - | Ar-C | |
| ¹³C | ~127.5 | - | - | Ar-C | |
| ¹³C | ~125.0 | - | - | Ar-C | |
| ¹³C | ~121.0 | - | - | Ar-C | |
| ¹³C | ~61.0 | - | - | -OCH₂CH₃ | |
| ¹³C | ~14.0 | - | - | -OCH₂CH₃ |
Table 2: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis Data
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | [M+H]⁺ | 219.0764 |
| [M+Na]⁺ | 241.0583 | |
| Elemental Analysis | % Carbon | 60.55 |
| % Hydrogen | 4.62 | |
| % Nitrogen | 12.84 |
Table 3: Comparative Analysis of Purity Determination Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC (RP-C18) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity (% area), retention time (t_R), detection of non-volatile impurities. | High sensitivity, high resolution, quantitative, robust.[1] | Requires reference standard for absolute quantification, may not detect highly polar or non-UV active impurities. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of proton-bearing impurities. | Provides detailed structural information, can quantify without a specific reference standard for the impurity. | Lower sensitivity than HPLC, complex spectra with overlapping signals. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis. | Molecular weight confirmation, fragmentation pattern for structural elucidation, identification of impurities.[2] | High sensitivity, provides molecular weight information. | Isomeric impurities may not be distinguished, quantification can be challenging. |
| Elemental Analysis | Combustion analysis to determine the percentage of C, H, N. | Confirmation of empirical formula. | Provides fundamental compositional data. | Does not provide information on isomeric purity or minor impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative assessment of the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The presence of impurities may be indicated by signals that do not correspond to the main compound. Integration of impurity signals relative to a known proton signal of the target compound can be used for quantification.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon framework of the molecule.
Mass Spectrometry (MS)
-
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Mode: Positive ion mode is typically suitable for this class of compounds.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.
Elemental Analysis
-
Instrumentation: CHN Elemental Analyzer.
-
Procedure: A precisely weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element.
Potential Impurities and Their Identification
A common synthetic route to this compound involves the cyclization of an amino-substituted benzoic acid derivative. Potential impurities could include:
-
Unreacted Starting Materials: Such as Ethyl 4-aminobenzoate. This would be readily detectable by HPLC as a separate peak with a different retention time and can be confirmed by comparing with a standard of the starting material. In ¹H NMR, characteristic signals for the free amino group would be observed.
-
Incomplete Cyclization Products: For example, the formylated intermediate prior to ring closure. This would have a different molecular weight detectable by MS and distinct NMR signals.
-
Side-Reaction Products: Depending on the specific synthetic conditions, other related quinazolinone isomers or degradation products could be formed. These are often best resolved and detected by a high-resolution HPLC method.
Mandatory Visualizations
Caption: Workflow for purity confirmation of synthesized compounds.
Caption: Relationship between analytical techniques for purity assessment.
References
- 1. Separation of Ethyl 3-aminobenzoate methanesulfonic acid salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate analogs, with a primary focus on their anticancer activities as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2] Modifications to this core, especially at the 6-position, significantly influence biological activity.
Core Structure and Numbering
The fundamental structure of the compounds discussed in this guide is this compound. The numbering of the quinazoline ring system is crucial for understanding the placement of various substituents and their impact on activity.
Caption: Core structure of this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring and any appended moieties. For anticancer activity, particularly EGFR inhibition, the 4-anilinoquinazoline scaffold is a well-established pharmacophore.[3][4]
Key SAR Insights for Anticancer Activity (EGFR Inhibition):
-
Position 4: Substitution with an anilino (phenylamino) group is critical for high-affinity binding to the ATP pocket of EGFR. The aniline ring fits into a hydrophobic pocket, and its substitution pattern is a key determinant of potency and selectivity.[3][4]
-
Positions 6 and 7: These positions are solvent-exposed and provide key points for modification to enhance potency, selectivity, and pharmacokinetic properties.[5]
-
Small, lipophilic groups at the 6- and 7-positions are generally favored.
-
The introduction of solubilizing groups, such as morpholine or piperazine, at these positions can improve the physicochemical properties of the compounds.[5]
-
The presence of a 6-benzamide group can lead to the formation of an irreversible covalent bond with the Cys797 residue in the EGFR binding site, a strategy employed in second-generation EGFR inhibitors.[6]
-
-
Position 3: The nitrogen at position 3 is a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain.
-
The Carboxylate Group at Position 6: The ethyl carboxylate group at the 6-position can be a handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore interactions with the solvent-exposed region of the kinase.
The following diagram illustrates the general pharmacophore for 4-anilinoquinazoline-based EGFR inhibitors.
Caption: Key pharmacophoric features of 4-anilinoquinazoline EGFR inhibitors.
Comparative Data of Quinazoline Analogs as EGFR Inhibitors
| Compound ID | 6-Substituent | Aniline Moiety | EGFR IC50 (nM) | Reference |
| Gefitinib | -OCH3 (at C7) | 3-Chloro-4-fluoroaniline | 25.42 | [7] |
| Erlotinib | -OCH3 (at C7) | 3-Ethynylaniline | 33.25 | [7] |
| Compound 7i | Arylureido | 3-Ethynylaniline | 17.32 | [7] |
| Compound 34 | 4-Aryl-amino-6-(furan-2-yl) | Varies | 5.06 | [6] |
Note: The table presents data for structurally related compounds to demonstrate the impact of substitutions, as direct comparative data for the exact target analogs is limited.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of research findings. Below are representative protocols for the synthesis of the quinazoline core and the evaluation of EGFR inhibitory activity.
General Synthesis of 4-Oxo-3,4-dihydroquinazoline Derivatives
The synthesis of the 4-oxo-3,4-dihydroquinazoline core typically involves the cyclocondensation of an anthranilic acid derivative with a suitable reagent.
Caption: General synthetic workflow for the 4-oxoquinazoline core.
A common synthetic route involves the following steps:
-
Amidation of Anthranilic Acid: Ethyl 4-aminobenzoate-3-carboxylate (a derivative of anthranilic acid) is reacted with an appropriate acyl chloride or anhydride.
-
Cyclization: The resulting amide is then cyclized, often by heating in the presence of a dehydrating agent or by treatment with a base, to form the 4-oxo-3,4-dihydroquinazoline ring system.
-
Further Modification: The ester group at the 6-position can then be modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling to introduce further diversity.
EGFR Tyrosine Kinase Assay (Generic Protocol)
The inhibitory activity of the synthesized compounds against EGFR is typically determined using a kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
Caption: A typical workflow for an in vitro EGFR kinase inhibition assay.
-
Reagent Preparation: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)), and ATP are prepared in a kinase assay buffer.
-
Compound Incubation: The test compounds (the quinazoline analogs) are serially diluted and pre-incubated with the EGFR enzyme.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and the substrate.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. In luminescence-based assays, a reagent is added that converts the ADP produced into a luminescent signal.[8]
-
Data Analysis: The signal is measured using a plate reader, and the concentration of the compound that inhibits 50% of the enzyme activity (the IC50 value) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]
Conclusion
The structure-activity relationship of this compound analogs is deeply rooted in the principles established for the broader class of quinazoline-based kinase inhibitors. The 4-anilino substitution is paramount for potent EGFR inhibition, while modifications at the 6- and 7-positions offer a means to fine-tune the pharmacological profile. The ethyl 6-carboxylate group serves as a versatile anchor for introducing a variety of substituents to probe the solvent-exposed region of the ATP binding pocket and to optimize physicochemical properties. Further research focusing on the systematic exploration of analogs based on this specific scaffold is warranted to potentially uncover novel and potent anticancer agents.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
An Objective Analysis for Researchers and Drug Development Professionals
Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate is a member of the quinazoline family, a class of heterocyclic compounds renowned for their broad and potent pharmacological activities.[1][2][3] While specific cross-reactivity data for this particular ester is not extensively documented in publicly available literature, the well-established biological profiles of structurally related quinazoline derivatives provide a crucial framework for predicting and assessing its potential off-target interactions. Several quinazoline-based drugs have received FDA approval, primarily as kinase inhibitors in oncology, underscoring the therapeutic significance of this scaffold.[1][4]
This guide provides a comparative analysis based on the known activities of the quinazoline class, outlines a proposed experimental strategy for determining the cross-reactivity of this compound, and presents hypothetical data to illustrate how such findings would be reported.
Comparison with Alternative Quinazoline Derivatives
Quinazoline derivatives are known to interact with a wide array of biological targets, leading to a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2][5] The specific substitutions on the quinazoline ring system play a critical role in determining the primary target affinity and the off-target profile.[1] For instance, many clinically approved quinazoline anticancer agents, such as Gefitinib and Erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) kinase.[4] Other derivatives have shown activity against different kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways.[1][6]
Given its core structure, it is plausible that this compound could exhibit inhibitory activity against various kinases. A thorough cross-reactivity assessment is therefore essential to determine its selectivity and potential for off-target effects, which could lead to unforeseen side effects or novel therapeutic applications.
Proposed Cross-Reactivity Screening Panel
To comprehensively evaluate the selectivity of this compound, a tiered screening approach is recommended. An initial broad panel of kinases and other common off-targets would provide a preliminary assessment of its cross-reactivity profile. The following table presents a hypothetical dataset from such a screening.
| Target Class | Specific Target | Assay Type | IC50 / Ki (nM) [Hypothetical] |
| Primary Target Family (Kinases) | EGFR | Kinase Inhibition | 50 |
| VEGFR2 | Kinase Inhibition | > 10,000 | |
| PDGFRβ | Kinase Inhibition | 8,500 | |
| Src | Kinase Inhibition | 1,200 | |
| PI3Kα | Kinase Inhibition | 750 | |
| GPCRs | A2A Adenosine Receptor | Radioligand Binding | > 10,000 |
| β2-Adrenergic Receptor | Radioligand Binding | > 10,000 | |
| M1 Muscarinic Receptor | Radioligand Binding | 9,800 | |
| Ion Channels | hERG | Electrophysiology | > 10,000 |
| Nuclear Receptors | Estrogen Receptor α | Ligand Binding | > 10,000 |
| Enzymes | COX-2 | Enzyme Inhibition | 5,000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are standard protocols for the key assays proposed in the screening panel.
1. Kinase Inhibition Assay (Example: EGFR)
-
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Procedure:
-
Recombinant human EGFR kinase is incubated with the test compound (this compound) at various concentrations in a kinase assay buffer.
-
ATP and a suitable peptide substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
-
2. Radioligand Binding Assay (Example: A2A Adenosine Receptor)
-
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor, indicating competitive binding.
-
Procedure:
-
Cell membranes expressing the A2A adenosine receptor are prepared.
-
The membranes are incubated with a known concentration of a specific radioligand (e.g., [³H]ZM241385) and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Visualizing Experimental and Biological Pathways
To further clarify the proposed research and potential biological implications, the following diagrams illustrate a typical cross-reactivity workflow and a relevant signaling pathway.
Caption: Proposed workflow for assessing the cross-reactivity of a novel compound.
Caption: EGFR signaling pathway, a common target for quinazoline-based inhibitors.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. bioengineer.org [bioengineer.org]
"benchmarking Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate against known standards"
A Comparative Benchmarking Guide: Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for this compound against established standards in the fields of oncology and anti-inflammatory research. Due to the limited publicly available biological data for this compound, this document serves as a foundational resource, presenting performance data of known standards to facilitate future experimental design and evaluation of this target compound.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is provided below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Topological Polar Surface Area (TPSA) | 72.05 Ų |
| LogP | 1.0998 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Benchmarking Against Anticancer Standards
Quinazoline derivatives are a well-established class of compounds with significant anticancer activity, often targeting tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). To benchmark the potential of this compound as an anticancer agent, its cytotoxic activity should be evaluated against standard chemotherapeutic drugs and targeted therapies.
Standard Anticancer Agents: In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for two standard anticancer agents, Doxorubicin (a conventional chemotherapeutic agent) and Gefitinib (an EGFR inhibitor), against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 1.50[1] |
| HeLa | Cervical Cancer | 1.00[1] |
| MCF-7 | Breast Cancer | 2.50[2] |
| PC3 | Prostate Cancer | 8.00[1] |
| HepG2 | Liver Cancer | 12.2[2] |
Table 2: In Vitro Cytotoxicity of Gefitinib
| Cell Line | Cancer Type | IC₅₀ (µM) |
| PC9 | Non-Small Cell Lung Cancer | 0.077[3] |
| HCC827 | Non-Small Cell Lung Cancer | 0.013[3] |
| A549 | Lung Carcinoma | 7.0[4] |
| H1650 | Non-Small Cell Lung Cancer | 31.0[4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (Doxorubicin, Gefitinib) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.
Relevant Signaling Pathway: EGFR Signaling
Quinazoline derivatives frequently act as inhibitors of the EGFR signaling pathway, which is a critical regulator of cell proliferation and survival in many cancers.
Caption: EGFR Signaling Pathway Inhibition.
Benchmarking Against Anti-inflammatory Standards
The quinazoline scaffold is also present in molecules with anti-inflammatory properties. To evaluate the potential of this compound in this area, its activity can be compared against standard non-steroidal anti-inflammatory drugs (NSAIDs).
Standard Anti-inflammatory Agents: In Vivo Efficacy Data
The following table presents the efficacy of two widely used NSAIDs, Diclofenac and Indomethacin, in the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Animal Model | Inhibition of Edema (%) |
| Diclofenac | 5 | Rat | 56.17[5] |
| Indomethacin | 10 | Rat | 51.23[6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to assess the anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), standard groups (Diclofenac or Indomethacin), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Relevant Signaling Pathway: NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory drugs.
Caption: NF-κB Signaling Pathway Inhibition.
Conclusion
This guide provides a framework for benchmarking this compound against established standards in anticancer and anti-inflammatory research. The provided data for standard drugs and detailed experimental protocols offer a starting point for the comprehensive evaluation of this compound. Future studies should aim to generate robust in vitro and in vivo data for this compound to accurately assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative In Vivo Efficacy of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo efficacy of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate derivatives. Due to a lack of direct in vivo studies on this specific scaffold, this guide draws objective comparisons from structurally related quinazolinone compounds with demonstrated anti-inflammatory, antiallergic, and anticancer activities.
This document summarizes available preclinical data, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate relevant biological pathways and experimental workflows. The data herein is intended to serve as a foundational resource for hypothesis generation and the design of future in vivo studies for novel quinazolinone derivatives.
I. Comparative Analysis of In Vivo Anti-inflammatory & Antiallergic Activity
A key study revealed that this pyrimido[4,5-b]quinoline derivative is approximately 10 times more potent than the well-established mast cell stabilizer, disodium cromoglycate, in a rat passive cutaneous anaphylaxis (PCA) model.[1] The oral efficacy of this compound, with an ED50 of 3 mg/kg, positions it among the more potent orally active antiallergy agents reported.[1]
To provide a broader context for anti-inflammatory potential, the following table includes data from other quinazolinone derivatives evaluated in the carrageenan-induced paw edema model, a standard assay for acute inflammation.
| Compound/Derivative | Animal Model | Assay | Efficacy | Reference Compound |
| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b] quinoline-2-carboxylate | Rat | Passive Cutaneous Anaphylaxis (PCA) | ED50 = 3 mg/kg (oral) | Disodium Cromoglycate |
| 2,3-disubstituted quinazolin-4(3H)-ones | Rat | Carrageenan-induced paw edema | Moderate to significant inhibition of edema | Indomethacin |
| 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones | Rat | Carrageenan-induced paw edema | Moderate protection, peaking at 2 hours | Not specified |
Table 1: Comparative In Vivo Anti-inflammatory and Antiallergic Efficacy of Quinazolinone Derivatives.
Experimental Protocols:
1. Rat Passive Cutaneous Anaphylaxis (PCA):
This model assesses Type I hypersensitivity reactions.[2]
-
Sensitization: Rats are passively sensitized by intradermal injection of anti-dinitrophenol (DNP) IgE antibodies into the ear or shaved dorsal skin. This mimics the initial exposure to an allergen.[2]
-
Latent Period: A period of 24 to 72 hours is allowed for the IgE antibodies to bind to FcεRI receptors on tissue mast cells.[2]
-
Drug Administration: The test compound (e.g., Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate) is administered orally or intravenously prior to antigen challenge.
-
Antigen Challenge: An intravenous injection of the antigen (DNP conjugated to human serum albumin, DNP-HSA) along with a vascular permeability tracer, such as Evans blue dye, is administered.[2]
-
Efficacy Measurement: The binding of the antigen to the mast cell-bound IgE triggers degranulation and the release of inflammatory mediators, leading to increased vascular permeability. The extent of this reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the tissue at the site of sensitization.[2] A reduction in dye extravasation in treated animals compared to controls indicates efficacy.
2. Carrageenan-Induced Paw Edema:
This is a widely used model for evaluating acute inflammation.[3]
-
Animal Model: Typically performed in rats or mice.[3]
-
Drug Administration: Test compounds are administered, usually orally or intraperitoneally, prior to the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution into the hind paw induces a localized inflammatory response.[3][4]
-
Measurement of Edema: Paw volume is measured at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[4]
-
Efficacy Calculation: The percentage inhibition of edema in the treated groups is calculated relative to the vehicle-treated control group.
Experimental Workflow for In Vivo Anti-inflammatory/Antiallergic Screening
Caption: Workflow for screening quinazolinone derivatives for anti-inflammatory and antiallergic activity.
II. Comparative Analysis of In Vivo Anticancer Efficacy
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several derivatives showing potent antitumor activity in vivo. These compounds often target key signaling pathways involved in cell proliferation and survival. While specific in vivo data for this compound is unavailable, the performance of other quinazolinone derivatives in xenograft models provides a strong comparative framework.
| Compound/Derivative | Animal Model | Tumor Xenograft | Efficacy (% Tumor Growth Inhibition) | Reference Compound |
| 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative | Mice | Human tumor cell line xenograft | 62% at 1.0 mg/kg | Not specified |
| 4,6-disubstituted quinazoline derivative | Mice | Neuroblastoma (SH-SY5Y) xenograft | 46.31% at 10 mg/kg, 52.66% at 20 mg/kg | Not specified |
| Bivalent PI3K inhibitor (quinazoline-based) | Mice | Gastric cancer xenograft | 61% at 40 mg/kg | Not specified |
| 4-aminoquinazoline derivative | Mice | A431 (epidermoid carcinoma) xenograft | Effective suppression of tumor growth | Not specified |
Table 2: Comparative In Vivo Anticancer Efficacy of Quinazolinone Derivatives in Xenograft Models.
Experimental Protocols:
1. Human Tumor Xenograft Model:
This is the standard preclinical model to evaluate the efficacy of anticancer compounds in vivo.[5]
-
Cell Culture: Human cancer cell lines (e.g., NCI-H1975 for non-small cell lung cancer, SH-SY5Y for neuroblastoma) are cultured in vitro.[6][7]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[5]
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of the mice.[5]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.[5]
-
Drug Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound is administered according to a specific dosing schedule (e.g., daily, once weekly) and route (e.g., oral, intraperitoneal).
-
Efficacy Measurement: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.
Signaling Pathways Targeted by Anticancer Quinazolinones
Caption: Simplified diagram of the EGFR-PI3K-Akt signaling pathway often targeted by anticancer quinazolinone derivatives.
III. Conclusion and Future Directions
The available in vivo data for structurally related compounds suggest that this compound derivatives hold significant potential as therapeutic agents, particularly in the areas of allergy, inflammation, and oncology. The demonstrated oral activity of a close analogue in an antiallergy model is a promising indicator for the bioavailability of this class of compounds.
Future research should focus on the synthesis and direct in vivo evaluation of this compound derivatives. Initial studies could utilize the well-established rat passive cutaneous anaphylaxis and carrageenan-induced paw edema models to confirm and quantify their anti-inflammatory and antiallergic potential. For anticancer evaluation, screening against a panel of human cancer cell lines in vitro would be a prerequisite to selecting appropriate xenograft models for in vivo efficacy studies.
This comparative guide, based on the current landscape of quinazolinone research, provides a solid foundation for researchers to build upon in the quest for novel and effective therapeutics.
References
- 1. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 3. inotiv.com [inotiv.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate (CAS No. 155960-91-1), a quinazolinone derivative. Adherence to these procedures is paramount for regulatory compliance and the protection of both laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary risks[1][2]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These hazards necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal.
| Hazard Classification | GHS Code | Description | Source |
| Acute toxicity, oral | H302 | Harmful if swallowed | [1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [1][2] |
Operational Plan for Waste Management
The cornerstone of safe disposal is a systematic approach to waste segregation, containment, and labeling. The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[3]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All waste handling procedures must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risks. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: A properly fitted laboratory coat.
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, an N95 dust mask or a higher level of respiratory protection is required.[3]
Step 2: Waste Segregation and Identification
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
The pure compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
These materials must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.
Step 3: Containerization
-
Select an Appropriate Container: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container must be made of a material compatible with the chemical.
-
Container Condition: Ensure the container is in good condition, free from leaks or cracks.
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Closure: The container must be securely capped at all times, except when waste is being added.
Step 4: Labeling
Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The label on the hazardous waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The CAS Number: 155960-91-1.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Step 5: Storage
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Clearly marked with a "Hazardous Waste" sign.
-
Inspected weekly for any signs of leakage.
Step 6: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide Information: Accurately describe the contents of the waste container to the disposal company.
-
Handover: Ensure all containers are securely sealed and properly labeled before they are handed over for disposal.
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal for this type of organic compound.[3] Landfill disposal is not recommended. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]
In-Lab Decontamination of Glassware
For the decontamination of glassware that has come into contact with this compound, a triple rinse procedure is recommended:
-
Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste in the designated container.
-
After the triple rinse, the glassware can be washed using standard laboratory procedures.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
For large spills, evacuate the area and contact your institution's EHS office.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. The following recommendations are based on available safety data sheets and best practices for handling quinazoline derivatives.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement to protect against splashes.[1][2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2] |
| Skin Protection | Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required.[1] It is critical to check the manufacturer's glove compatibility data for breakthrough times.[1] Inspect gloves for any tears or perforations before each use. Lab Coat/Gown: A clean, flame-resistant lab coat or a disposable gown should be worn to protect against contamination.[1][2] For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.[1] |
| Respiratory Protection | For handling the solid compound where dust may be generated, a fit-tested N95 or N100 NIOSH-approved mask should be used to protect against airborne particles.[3] In the presence of vapors, gases, or if there is a danger of liquid splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) must be worn.[3] |
Operational Plan: From Preparation to Disposal
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review the Safety Data Sheet (SDS) for this compound.
-
PPE Check: Ensure all required PPE is available, in good condition, and correctly worn.
-
Work Area Setup: Designate a specific, well-ventilated area for handling the chemical, preferably within a chemical fume hood.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Handling and Experimental Procedure:
-
Weighing and Transfer:
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.[2]
-
During the Experiment:
3. Post-Experiment and Disposal:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[1]
-
PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[1]
-
Waste Disposal:
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container.[2]
-
Waste Segregation: Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Disposal: Dispose of the chemical waste in accordance with local, regional, and national regulations.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
